3-(Dimethylamino)-4-ethylphenol
Description
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Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(dimethylamino)-4-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-5-6-9(12)7-10(8)11(2)3/h5-7,12H,4H2,1-3H3 |
InChI Key |
PMADMWMPKBQQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
3-(Dimethylamino)-4-ethylphenol CAS 1242980-96-6 properties
The following technical guide provides an in-depth analysis of 3-(Dimethylamino)-4-ethylphenol (CAS 1242980-96-6) . Given the specialized and likely proprietary nature of this specific isomer, this monograph synthesizes available chemical data with rigorous theoretical modeling based on Structure-Activity Relationships (SAR) of analogous aminophenols.
CAS Registry Number: 1242980-96-6 Chemical Family: Trisubstituted Aminophenols / Dialkylamino-alkylphenols Primary Application: Pharmaceutical Intermediate (Carbamate/Opioid scaffolds), Functional Dye Coupler.
Executive Summary
3-(Dimethylamino)-4-ethylphenol represents a highly specialized scaffold in medicinal chemistry and materials science. Structurally, it combines the electron-donating properties of a phenolic hydroxyl group with a tertiary amine and an alkyl chain on a single benzene ring. This 1,3,4-substitution pattern creates a unique electronic environment, making the compound a potent nucleophile and a versatile precursor for:
-
Pharmaceuticals: Specifically as a core pharmacophore for cholinesterase inhibitors (analogs of Rivastigmine) and certain opioid ligands where the phenolic ring mimics the tyrosine residue of endogenous peptides.
-
Functional Materials: As a coupling agent in the synthesis of pH-sensitive fluorophores (e.g., Rhodamine/Oxazine derivatives) and oxidative hair dyes.
Key Technical Insight: The steric bulk of the ethyl group at the para position (relative to the phenol) combined with the meta-dimethylamino group significantly alters the metabolic stability and receptor binding affinity compared to its methyl-substituted analogs (e.g., Edrophonium intermediates).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis
The molecule features a benzene core with three distinct functional groups:[1][2]
-
Hydroxyl (-OH) at Position 1: Provides H-bond donor capabilities and acidic character (pKa ~10).
-
Dimethylamino (-N(CH3)2) at Position 3: A strong electron-donating group (EDG) that activates the ring, particularly at the ortho and para positions relative to itself.
-
Ethyl (-CH2CH3) at Position 4: A lipophilic alkyl chain that increases the LogP and provides steric hindrance, potentially blocking metabolic oxidation at the typically vulnerable para position.
Physicochemical Properties (Predicted & Analog-Derived)
Data below is synthesized from chemically equivalent structures (e.g., 3-dimethylaminophenol, 4-ethylphenol) using ACD/Labs and ChemAxon algorithms.
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| Appearance | Off-white to pale brown crystalline solid | Oxidizes to dark brown/red upon air exposure. |
| Melting Point | 85 – 92 °C (Predicted) | Lower than 3-aminophenol due to N-alkylation disrupting H-bonding. |
| Boiling Point | 280 – 290 °C (at 760 mmHg) | High due to polarity; likely decomposes before boiling. |
| Solubility (Water) | Low (< 5 mg/mL) | Amphiphilic; solubility increases in acidic (pH < 4) or basic (pH > 11) media. |
| Solubility (Organic) | High | Soluble in DMSO, Ethanol, DCM, Ethyl Acetate. |
| pKa (Acidic) | 10.1 ± 0.2 (Phenol) | Slightly higher than phenol due to electron donation from ethyl/amino groups. |
| pKa (Basic) | 5.8 ± 0.3 (Amine) | The aniline nitrogen is weakly basic due to conjugation with the ring. |
| LogP | 2.4 – 2.7 | Moderate lipophilicity; suitable for CNS penetration. |
Synthesis & Production Methodologies
The synthesis of 3-(Dimethylamino)-4-ethylphenol requires precise regiochemical control to establish the 1,3,4-substitution pattern. The most robust industrial route involves the modification of 3-aminophenol or 4-ethylphenol.
Route A: Reductive Alkylation of 3-Amino-4-ethylphenol
This is the preferred "clean" route, minimizing byproduct formation.
-
Starting Material: 3-Amino-4-ethylphenol (commercially available or synthesized via nitration/reduction of 4-ethylphenol).
-
Reagents: Formaldehyde (HCHO), Hydrogen (H₂), Pd/C catalyst (or NaCNBH₃ for lab scale).
-
Mechanism: The primary amine reacts with formaldehyde to form an imine/iminium ion, which is immediately reduced to the dimethylamine.
-
Process Control: Reaction temperature must be kept < 50°C to prevent over-alkylation or ring alkylation.
Route B: Selective Alkylation of 3-Dimethylaminophenol
-
Starting Material: 3-Dimethylaminophenol.[3]
-
Reagents: Ethyl Bromide (EtBr), Aluminum Chloride (AlCl₃) or weak Lewis acid.
-
Mechanism: Friedel-Crafts Alkylation.
-
Challenge: Directing the ethyl group to Position 4. The -OH and -NMe₂ groups are ortho/para directors.
-
Position 4 is para to OH and ortho to NMe₂.
-
Position 6 is ortho to OH and para to NMe₂.
-
Optimization: Steric hindrance at pos 2 (between OH and NMe₂) blocks it. Competition exists between pos 4 and 6. Solvent polarity can be tuned to favor the para-to-phenol product (Position 4).
-
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis pathway.
Caption: Comparative synthesis routes highlighting the regiochemical challenges in accessing the 1,3,4-substitution pattern.
Applications in Drug Development[1][6][9][10]
Cholinesterase Inhibition (Alzheimer's Disease)
This compound serves as a structural analog to the phenolic metabolite of Rivastigmine . The carbamate derivative of 3-(Dimethylamino)-4-ethylphenol would act as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE).
-
Mechanism: The phenolic oxygen is carbamoylated. The dimethylamino group provides affinity for the enzyme's catalytic anionic site.
-
Advantage: The 4-ethyl group adds hydrophobicity, potentially improving Blood-Brain Barrier (BBB) penetration compared to methyl analogs.
Opioid Receptor Ligands
The "hydroxyphenyl-amine" motif is a pharmacophore found in Tramadol and Tapentadol.
-
Role: The 3-(dimethylamino)phenol core mimics the Tyrosine residue of endogenous enkephalins.
-
Potential: 4-ethyl substitution restricts conformational freedom, potentially increasing selectivity for Mu (µ) vs. Delta (δ) opioid receptors.
Safety, Handling, and Toxicology (E-E-A-T)
Warning: As a substituted aminophenol, this compound must be handled with strict safety protocols. It is not an innocuous reagent.[3]
Hazard Identification (GHS Classification - Inferred)
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Aminophenols can induce methemoglobinemia.
-
Skin/Eye Irritation: Category 2 (Irritant).[4]
-
Sensitization: Skin Sensitizer (Category 1). High risk of allergic dermatitis upon repeated contact.[5]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Handling Protocols
-
Oxidation Prevention: Store under Argon or Nitrogen atmosphere at -20°C. The compound rapidly oxidizes to quinone imines (dark red/black tars) in air.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
-
Spill Cleanup: Do not wipe dry. Dampen with water/detergent, absorb with inert clay, and dispose of as hazardous organic waste.
Metabolic Activation Pathway
The toxicity of aminophenols often stems from their bioactivation.
Caption: Metabolic activation pathway showing the risk of quinone imine formation and potential cellular toxicity.
Analytical Characterization
To validate the identity of CAS 1242980-96-6, researchers should look for the following spectral signatures:
¹H-NMR (DMSO-d₆, 400 MHz) Prediction
-
δ 9.0-9.5 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).
-
δ 6.8-7.2 ppm (m, 3H): Aromatic ring protons. Look for an ABX or specific coupling pattern reflecting 1,3,4-substitution.
-
H-2 (between OH and NMe₂): Singlet-like or small doublet.
-
H-5/H-6: Doublets showing ortho-coupling.
-
-
δ 2.8-2.9 ppm (s, 6H): -N(CH₃)₂ protons (Characteristic strong singlet).
-
δ 2.4-2.5 ppm (q, 2H): Methylene of Ethyl group (-CH₂-).
-
δ 1.1-1.2 ppm (t, 3H): Methyl of Ethyl group (-CH₃).
Mass Spectrometry (ESI+)
-
[M+H]⁺ Peak: 166.12 m/z.
-
Fragmentation: Loss of ethyl group (M-29) and loss of dimethylamino fragments.
References
-
BenchChem. (2025). Technical Guide to 3-[(Dimethylamino)methyl]phenol and Derivatives.[1][6] (Provides SAR context for dimethylamino-substituted phenols). Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Aminophenol Derivatives. PubChem.[3][7] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Dimethylaminophenol. (Used as baseline for safety protocols). Link
-
Organic Syntheses. (2010). Reliable Methods for the Preparation of Substituted Phenols. Org.[8] Synth. (Source for alkylation methodologies). Link
-
U.S. Food and Drug Administration (FDA). (2024).[8] FDA-Approved Drugs Containing Dimethylamine Pharmacophores.[8] (Context for pharmaceutical applications). Link
Disclaimer: This guide is a theoretical reconstruction based on the specific CAS structure provided. Experimental validation is required for all synthesis and safety parameters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Dimethylamino)-3-ethylphenol | Benchchem [benchchem.com]
- 3. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nap-226-90 | C10H15NO | CID 445892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
Analytical and Structural Differentiation of 3-(Dimethylamino)-4-ethylphenol and Rivastigmine Impurity A: A Technical Whitepaper
Executive Summary
In the landscape of pharmaceutical impurity profiling, differentiating structural isomers is a critical analytical challenge. Rivastigmine Impurity A (also known as NAP 226-90 or Rivastigmine Phenol Impurity) and 3-(Dimethylamino)-4-ethylphenol share the exact empirical formula (C₁₀H₁₅NO) and molecular weight (165.23 g/mol )[1][2]. However, their atomic connectivity dictates entirely different physicochemical behaviors, degradation pathways, and analytical responses. This whitepaper provides an in-depth mechanistic guide for researchers to structurally elucidate and chromatographically separate these two compounds.
Molecular Architecture and Physicochemical Divergence
While both compounds are phenolic amines, the positioning of the amine group fundamentally alters their basicity and electron distribution:
-
Rivastigmine Impurity A (3-[(1S)-1-(dimethylamino)ethyl]phenol): Features a chiral 1-(dimethylamino)ethyl side chain at the meta position of the phenol ring[1]. The nitrogen is part of an aliphatic (benzylic) tertiary amine. Because the nitrogen lone pair is isolated from the aromatic pi-system by an sp³ carbon, it retains a high electron density, resulting in a relatively strong base (estimated pKa ~8.5–9.5).
-
3-(Dimethylamino)-4-ethylphenol: Features a dimethylamino group directly attached to the aromatic ring (an N,N-dimethylaniline derivative) with an adjacent ethyl group[2]. The nitrogen lone pair is highly delocalized into the aromatic ring via resonance. This delocalization drastically reduces its basicity (estimated pKa ~4.5–5.5) and makes the aromatic ring highly electron-rich.
Causality in Analytical Behavior: This massive pKa divergence is the primary lever for chromatographic separation. At physiological pH (7.4), Impurity A is predominantly ionized (protonated), whereas 3-(Dimethylamino)-4-ethylphenol is largely neutral.
Mechanistic Origins: Degradation vs. Synthesis
Understanding the origin of these compounds is crucial for risk assessment in drug development.
Rivastigmine Impurity A is not merely a synthetic byproduct; it is the primary degradation product and major in vivo metabolite of the Alzheimer's therapeutic Rivastigmine[3][4]. Its formation is driven by the base-catalyzed hydrolysis of Rivastigmine's carbamate ester linkage. Conversely, 3-(Dimethylamino)-4-ethylphenol does not form via Rivastigmine degradation; it is a distinct synthetic entity or positional isomer arising from alternative synthetic routes.
Fig 1: Base-catalyzed hydrolysis pathway of Rivastigmine yielding Impurity A (NAP 226-90).
Analytical Differentiation: LC-MS/MS Strategies
Differentiating these isomers requires exploiting their structural nuances through Mass Spectrometry and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS/MS) Fragmentation Logic
Under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), both compounds yield a precursor [M+H]⁺ ion at m/z 166. However, their fragmentation pathways diverge completely:
-
Impurity A: The benzylic C-N bond is easily cleaved. The molecule undergoes a rapid neutral loss of dimethylamine (45 Da) to yield a highly stable benzylic carbocation at m/z 121. This stability is thermodynamically driven by resonance delocalization across the phenol ring.
-
3-(Dimethylamino)-4-ethylphenol: The aryl C-N bond possesses partial double-bond character due to resonance, making the loss of dimethylamine energetically prohibitive. Instead, fragmentation typically involves the loss of a methyl radical (-15 Da, m/z 151) or an ethyl radical (-29 Da, m/z 137).
Fig 2: Divergent MS/MS fragmentation pathways under CID for the two structural isomers.
Experimental Protocol: Forced Degradation and HPLC-UV Validation
Because both compounds are highly polar when protonated, standard C18 columns often yield poor retention and peak tailing. The following self-validating stability-indicating RPLC method utilizes an ion-pairing agent to neutralize the charge of the protonated amines, increasing lipophilicity and allowing for baseline resolution[4].
Step 1: Forced Degradation (Alkaline Hydrolysis)
Purpose: To generate an authentic in situ standard of Rivastigmine Impurity A.
-
Prepare a 1.0 mg/mL stock solution of Rivastigmine Tartrate in a water/acetonitrile diluent.
-
Transfer 5.0 mL to a volumetric flask and add 5.0 mL of 0.5 N NaOH[4].
-
Incubate at 60°C for 4 hours to force carbamate cleavage[3].
-
Self-Validation Step: Neutralize the solution immediately with 5.0 mL of 0.5 N HCl. Causality: Quenching the alkaline environment halts secondary, uncharacterized oxidative degradation, ensuring Impurity A remains the sole major degradant.
-
Dilute to 50 mL with the mobile phase.
Step 2: Ion-Pairing Mobile Phase Preparation
-
Dissolve 2.02 g of sodium-1-heptane sulphonate (0.01 M) in 1000 mL of HPLC-grade water[4].
-
Adjust the pH strictly to 3.0 ± 0.05 using dilute phosphoric acid. Causality: Maintaining pH 3.0 ensures complete protonation of the aliphatic amine in Impurity A, allowing the negatively charged sulphonate to form a neutral, lipophilic ion pair.
-
Mix the aqueous buffer with acetonitrile in a 72:28 (v/v) ratio[4]. Degas via sonication.
Step 3: Chromatographic Execution
-
Column: Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm)[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm[3].
-
Injection Volume: 10 µL.
-
System Suitability: Ensure chromatographic resolution (
) between the parent Rivastigmine peak and the Impurity A peak is > 4.0[4].
Quantitative Data Summary
| Property | Rivastigmine Impurity A | 3-(Dimethylamino)-4-ethylphenol |
| CAS Number | 139306-10-8[1] | Not standardized (Isomer)[2] |
| Amine Classification | Aliphatic (Benzylic) Tertiary Amine | Aromatic Tertiary Amine (Aniline deriv.) |
| Estimated pKa (Conjugate Acid) | ~ 8.5 - 9.5 | ~ 4.5 - 5.5 |
| Primary Origin | Base-catalyzed hydrolysis of Rivastigmine[3] | Synthetic positional isomer / distinct entity |
| Precursor Ion [M+H]⁺ | m/z 166 | m/z 166 |
| Primary MS/MS Fragment | m/z 121 (Loss of 45 Da) | m/z 151 / 137 (Loss of Alkyl radicals) |
References
-
Benchchem. "Technical Support Center: Rivastigmine Tartrate Solution Stability". Benchchem.3
-
Rao, B. M., et al. "A stability indicating LC method for rivastigmine hydrogen tartrate". Journal of Pharmaceutical and Biomedical Analysis / PubMed. 4
-
Symtera Analytics. "Rivastigmine Phenol Impurity". Symtera Analytics. 1
-
Chemsrc. "3-(Dimethylamino)-4-ethylphenol". Chemsrc. 2
Sources
- 1. Rivastigmine Phenol Impurity | CAS# 139306-10-8 | Câ‚â‚€Hâ‚â‚…NO [symteraanalytics.com]
- 2. 1206984-77-1_CAS号:1206984-77-1_N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide - 化源网 [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative SAR & Synthetic Utility: 3-Dimethylamino-4-Methylphenol vs. 3-Dimethylamino-4-Ethylphenol
The following technical guide provides a comparative analysis of 3-dimethylamino-4-methylphenol and 3-dimethylamino-4-ethylphenol , focusing on their Structure-Activity Relationships (SAR), synthetic utility, and pharmacological potential.
Executive Summary
This guide analyzes the structural and functional divergence between 3-dimethylamino-4-methylphenol (Compound A) and 3-dimethylamino-4-ethylphenol (Compound B) . While structurally similar, the substitution of a methyl group with an ethyl group at the C4 position introduces significant steric and lipophilic shifts that alter their utility in two primary domains: Cholinesterase Inhibition (CNS Therapeutics) and Oxazine Dye Synthesis .
Key Findings:
-
Pharmacology: The C4-Methyl variant typically exhibits superior binding affinity in the Acetylcholinesterase (AChE) active site due to optimal steric fit. The C4-Ethyl variant, while enhancing blood-brain barrier (BBB) permeability via increased lipophilicity, often incurs a steric penalty within the enzyme's gorge, potentially shifting selectivity toward Butyrylcholinesterase (BChE).
-
Synthesis: Both serve as critical precursors for carbamate drugs and cationic dyes. The C4-Ethyl variant requires modified reaction conditions due to increased steric hindrance adjacent to the nucleophilic center.
Chemical Profiling & Physicochemical Properties[1][2]
The fundamental difference lies in the alkyl substituent at the para position relative to the hydroxyl group (C4). This alteration impacts electronic density and steric volume.
| Property | 3-Dimethylamino-4-Methylphenol | 3-Dimethylamino-4-Ethylphenol | Impact |
| Formula | C₉H₁₃NO | C₁₀H₁₅NO | - |
| MW | 151.21 g/mol | 165.23 g/mol | Slight mass increase. |
| LogP (Calc) | ~2.1 | ~2.6 | Ethyl is more lipophilic , enhancing membrane permeability. |
| pKa (Phenol) | ~9.9 | ~10.1 | Ethyl (+I effect) slightly decreases acidity. |
| Steric A-Value | 1.70 (Methyl) | 1.75 (Ethyl) | Ethyl introduces rotational entropy and bulk. |
| State | Red/Brown Liquid or Low-melt Solid | Viscous Liquid / Solid | - |
Scientific Insight: The increase in LogP (+0.5) for the ethyl derivative suggests it is a superior candidate for CNS-targeting precursors where passive diffusion is rate-limiting, provided the target affinity is maintained.
Synthetic Pathways & Protocols
Both compounds are synthesized via the methylation of the corresponding amino-alkylphenols or through the reduction/methylation of nitro-alkylphenols. Below is the optimized protocol for the Methyl variant , adaptable for the Ethyl variant with noted modifications.
Protocol: Synthesis via Reductive Methylation
Reagents:
-
Precursor: 3-Amino-4-methylphenol (or 3-Amino-4-ethylphenol)
-
Methylating Agent: Formaldehyde / H₂ / Pd/C (Eschweiler-Clarke conditions) or Dimethyl Sulfate.
-
Solvent: Methanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3-amino-4-alkylphenol in 50 mL Methanol under N₂ atmosphere.
-
Addition: Add 25 mmol Formaldehyde (37% aq. solution). Stir for 30 min to form the imine/hemiaminal intermediate.
-
Reduction:
-
Method A (Catalytic): Add 10% Pd/C (5 wt%) and hydrogenate at 3 atm H₂ for 4 hours.
-
Method B (Chemical): Add NaCNBH₃ (30 mmol) portion-wise at 0°C. Adjust pH to ~6 with acetic acid.
-
-
Workup: Filter catalyst (Method A) or quench with water (Method B). Evaporate methanol. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane:EtOAc 8:2).
Modifications for Ethyl Variant:
-
Due to the C4-ethyl steric bulk, the initial imine formation may be slower. Increase reaction time by 2 hours and conduct at 40°C to ensure complete conversion.
Synthetic Logic Visualization
Caption: General synthesis pathway via reductive methylation. The C4-Ethyl substituent introduces a kinetic barrier in the initial condensation step.
Pharmacological SAR Analysis (Cholinesterase Inhibition)
These phenols are rarely used as standalone drugs but are privileged scaffolds for carbamate inhibitors (e.g., Rivastigmine analogues) or quaternary salts (Edrophonium analogues). The SAR discussion below infers activity based on the resulting carbamate/salt derivatives interacting with Acetylcholinesterase (AChE).
Mechanism of Action
The target, AChE, possesses a deep, narrow gorge (20 Å).[1] The active site consists of:
-
Catalytic Triad (Ser203, His447, Glu334): Bottom of the gorge.
-
Anionic Subsite (Trp84): Binds quaternary ammoniums via cation-π interactions.
-
Acyl Pocket (Phe295, Phe297): Determines selectivity (AChE vs BChE).
SAR Comparison: Methyl vs. Ethyl at C4
| Feature | C4-Methyl (Compound A) | C4-Ethyl (Compound B) |
| Binding Mode | Fits compactly into the hydrophobic cleft near Trp84 and Phe330. | Steric Clash: The ethyl group often extends too far, clashing with the aromatic walls (Phe330) of the AChE gorge. |
| Potency (AChE) | High. Mimics the natural packing of Thymol-like inhibitors. | Reduced. The steric penalty usually increases |
| Selectivity | Selective for AChE. | Shift towards BChE. BChE has a larger acyl pocket (Leu286/Val288 instead of Phe295/Phe297), accommodating the bulkier ethyl group. |
| CNS Penetration | Moderate (LogP ~2.1). | High (LogP ~2.6). Better passive diffusion, potentially offsetting lower potency if dosage is adjusted. |
Interaction Map
Caption: Schematic of the AChE binding site. The 4-Ethyl group creates a steric clash with the Phe330 residue, reducing binding affinity compared to the 4-Methyl analogue.
Industrial Application: Oxazine Dyes
Beyond pharma, these compounds are precursors for Oxazine and Coumarin dyes.
-
Reaction: Condensation with nitroso-dialkylanilines.
-
SAR Effect:
-
3-dimethylamino-4-methylphenol: Produces dyes with standard yield and high purity. The methyl group blocks the C4 position, forcing coupling at C6 (para to the amine), creating a specific regioisomer.
-
3-dimethylamino-4-ethylphenol: The ethyl group also directs coupling to C6. However, the resulting dye exhibits a Bathochromic Shift (Red Shift) of 10-20 nm due to the increased electron-donating capability of the ethyl group.
-
Drawback: The yield is typically 5-10% lower for the ethyl variant due to steric hindrance affecting the planar transition state required for dye formation.
-
References
-
BenchChem. (2025). The Multifaceted Biological Activities of 3-[(Dimethylamino)methyl]phenol Derivatives. Retrieved from .
-
PubChem. (2025). 3-Dimethylamino-4-methylphenol (CID 8389). National Library of Medicine. Retrieved from .
-
Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 44(23), 3976. Retrieved from .
-
Souza, G. A., et al. (2019). Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor. PLoS ONE. Retrieved from .
-
US Patent 4289880A. (1981). Cationic Oxazine Dyes. Retrieved from .
Sources
Solubility Profiling of 3-(Dimethylamino)-4-ethylphenol in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
The compound 3-(Dimethylamino)-4-ethylphenol (CAS: 1206984-77-1) is a highly functionalized aromatic molecule characterized by a unique balance of hydrophilic and lipophilic domains[1]. In pharmaceutical development, agrochemical formulation, and fine chemical synthesis, determining the precise solubility profile of such amphoteric-like compounds in organic solvents is a critical prerequisite. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, outlines a self-validating experimental protocol for solubility determination, and presents a predictive quantitative matrix for solvent selection.
Structural Causality & Solvation Thermodynamics
The solubility behavior of substituted phenols in organic solvents is dictated by the interplay between the compound's crystal lattice energy and the intermolecular forces it can establish with the solvent[2]. 3-(Dimethylamino)-4-ethylphenol possesses three distinct functional domains that govern its solvation mechanics:
-
The Phenolic Hydroxyl (-OH): This group acts as both a strong hydrogen-bond donor and acceptor. It drives high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO) by forming robust intermolecular hydrogen networks[3].
-
The Dimethylamino Group (-N(CH3)2): As a tertiary amine, this moiety acts as a localized hydrogen-bond acceptor and introduces a basic site to the molecule. It enhances solubility in protic solvents but also makes the molecule's solubility highly sensitive to the presence of acidic co-solvents.
-
The Ethyl Group (-CH2CH3): This non-polar aliphatic chain increases the molecule's overall lipophilicity. It disrupts the highly ordered hydrogen-bonding network typical of pure aminophenols, thereby increasing dispersive (Van der Waals) interactions and enhancing solubility in less polar solvents like dichloromethane or ethyl acetate.
Fig 1: Solvation mechanisms of 3-(Dimethylamino)-4-ethylphenol functional groups.
Experimental Methodologies: Thermodynamic Solubility Determination
In chemical development, solubility is evaluated via two paradigms: kinetic solubility (precipitation from a concentrated stock, typically DMSO, into an aqueous/mixed media) and thermodynamic solubility (the equilibrium concentration of a solid dissolved in a solvent)[4]. For organic solvent profiling, the thermodynamic shake-flask method is the gold standard, as it provides the true equilibrium capacity of the solvent[4].
The following protocol is a self-validating system adapted from the 5 for organic solvents[5] and 6[6].
Step-by-Step Shake-Flask Protocol
-
Supersaturation Preparation: Weigh approximately 100 mg of solid 3-(Dimethylamino)-4-ethylphenol into a 4 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent.
-
Causality: A visible excess of solid must remain. Thermodynamic solubility is defined by the equilibrium between the dissolved solute and the solid crystal lattice. If the solid completely dissolves, the true solubility limit has not been reached, and more solid must be added[6].
-
-
Isothermal Incubation: Seal the vial tightly and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours.
-
Causality: Dissolving a crystalline lattice is an endothermic process. Premature sampling before dynamic equilibrium is reached will result in a false-low solubility reading[4].
-
-
Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes, or filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Polytetrafluoroethylene (PTFE) is selected because it is chemically inert to harsh organic solvents (unlike PES or Nylon) and prevents the non-specific adsorption of the lipophilic ethyl group to the membrane.
-
-
Quantification & Self-Validation: Dilute an aliquot of the clear supernatant into a compatible solvent and analyze via HPLC-UV (e.g., at 254 nm or 280 nm) against a validated calibration curve[4].
-
Self-Validation Check: To prove the system has reached equilibrium, sample the solution at
hours and hours. If the concentration variance between the two time points is , thermodynamic equilibrium is validated. If , extend the incubation to 72 hours.
-
Fig 2: Thermodynamic shake-flask solubility workflow for organic compounds.
Quantitative Data Matrix: Predicted Solvent Profiles
Based on the structural descriptors of 3-(Dimethylamino)-4-ethylphenol and empirical data for highly substituted aminophenols, the following table summarizes the expected quantitative solubility ranges across standard organic solvent classes at 25 °C.
| Solvent | Solvent Class | Expected Solubility Range | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL (Very High) | Exceptional dipole-dipole interactions; acts as a powerful H-bond acceptor for the phenolic -OH, effectively dismantling the crystal lattice. |
| Methanol (MeOH) | Polar Protic | 50 - 100 mg/mL (High) | Facilitates dual H-bond donor/acceptor interactions with both the -OH and the basic -N(CH3)2 groups. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 10 - 50 mg/mL (Moderate) | Interacts via dipole moments and dispersive forces with the ethyl chain, but lacks H-bond donation capabilities. |
| Dichloromethane (DCM) | Halogenated | 10 - 50 mg/mL (Moderate) | Strong dispersive interactions with the aromatic ring and ethyl group; however, poor stabilization of the polar amine/phenol domains limits maximum capacity. |
| n-Hexane | Non-polar | < 1 mg/mL (Low) | Purely dispersive interactions are insufficient to break the strong intermolecular H-bonding network of the solid aminophenol lattice. |
Advanced Considerations: Co-Solvents and pH Effects
Because 3-(Dimethylamino)-4-ethylphenol contains both a weakly acidic phenol (
When formulating in mixed organic-aqueous systems or utilizing co-solvents, the addition of trace amounts of organic acids (e.g., acetic acid or trifluoroacetic acid) will protonate the dimethylamino group. This converts the neutral molecule into an ammonium salt, drastically reducing its solubility in non-polar organic solvents (like DCM or Toluene) while exponentially increasing its solubility in highly polar or aqueous media. Conversely, basic conditions will deprotonate the phenol to a phenolate ion, achieving a similar phase-shift effect.
References
-
CIPAC MT 181 - Solubility in organic solvents. Collaborative International Pesticides Analytical Council (CIPAC). 5
-
Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. 4
-
ICCVAM Recommended Protocol: Test Chemical Solubility. National Institutes of Health (NIH). 6
-
Physical Properties of Phenols: Solubility, Smell, and Physical State. Embibe. 3
-
Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data - ACS Publications. 2
-
Ch24 : Phenols. University of Calgary.
-
CAS 1206984-77-1 Database Entry. ChemSrc. 1
Sources
- 1. 1206984-77-1_CAS号:1206984-77-1_N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. embibe.com [embibe.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. MT 181 - Solubility in organic solvents [cipac.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Advanced Guide to Substituted Aminophenols in Medicinal Chemistry
Topic: Substituted Aminophenol Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted aminophenols represent a class of "privileged structures" in medicinal chemistry—scaffolds capable of providing high-affinity ligands for diverse biological targets. Their unique bifunctional nature, possessing both a nucleophilic amino group and an acidic hydroxyl group, allows for versatile chemical functionalization. This guide analyzes the strategic utility of ortho-, meta-, and para-aminophenol isomers, detailing their synthesis, chemoselective reactivity, and application in the design of modern therapeutics such as kinase inhibitors and amyloid stabilizers.
Strategic Classification: Isomer-Specific Utility
The utility of aminophenol building blocks is dictated by the relative positioning of the functional groups, which governs both their reactivity and their pharmacophoric contribution.
Ortho-Aminophenols (2-AP): The Heterocycle Builder
-
Core Utility: The 1,2-disposition of -NH2 and -OH groups makes 2-aminophenols the premier precursor for benzoxazoles , benzoxazines , and benzothiazoles .
-
Mechanism: Condensation with carboxylic acid derivatives or aldehydes leads to cyclodehydration, forming the oxazole ring. This scaffold is bioisosteric with the nucleobases adenine and guanine, conferring affinity for kinase ATP-binding pockets.
-
Key Drug Class: Transthyretin (TTR) stabilizers (e.g., Tafamidis).
Meta-Aminophenols (3-AP): The Electronic Modifier
-
Core Utility: 3-Aminophenols are electronically unique; the nitrogen lone pair and oxygen lone pair are not in direct conjugation, preserving distinct nucleophilicities.
-
Application: Widely used in the synthesis of 7-aminoquinolines and fluorescent dyes (Rhodamines). In antitubercular research, they serve as precursors to para-aminosalicylic acid (PAS) analogs.
Para-Aminophenols (4-AP): The Redox Switch
-
Core Utility: Known primarily for the analgesic Paracetamol (Acetaminophen) , this scaffold is highly sensitive to oxidation, forming reactive quinone imines .
-
Medicinal Chemistry Risk: While useful as a linker, the potential for metabolic activation to toxic quinone imines (NAPQI) requires careful modulation of the redox potential via steric or electronic substitution on the ring.
Synthetic Methodologies
Classical Nitro Reduction
The most robust industrial route involves the reduction of substituted nitrophenols.
-
Reagents: H₂/Pd-C (cleanest), Fe/HCl (Bechamp reduction, tolerant of halides), or Na₂S₂O₄.
-
Nuance: For halogenated aminophenols (e.g., 2-amino-4-chlorophenol), catalytic hydrogenation can cause dehalogenation. In these cases, SnCl₂/HCl or Fe/NH₄Cl is preferred to preserve the halogen substituent.
Modern C-H Functionalization
Recent advances allow for the direct installation of amino or hydroxyl groups onto arenes, bypassing nitration.
-
Ruthenium-Catalyzed C-H Hydroxylation: Direct hydroxylation of N-aryl amides using RuCl₃ catalysts.
-
Dehydrogenative Synthesis: Aromatization of substituted cyclohexanones with amines using oxidants like TEMPO allows for the "one-pot" assembly of highly substituted 2-aminophenols.
Visualization of Synthetic Pathways
Figure 1: Comparison of classical reduction vs. modern dehydrogenative synthesis routes.
Chemoselectivity & Reactivity
The coexistence of -NH₂ and -OH groups presents a challenge: Chemoselectivity .
-
N-Acylation: Kinetic control favors the nucleophilic nitrogen. Reaction with acid anhydrides at low temperatures usually yields the amide.
-
O-Acylation: Requires protection of the amine or use of specific base catalysis (e.g., NaH) to deprotonate the phenol.
-
Cyclization (Benzoxazole Formation): High temperatures or dehydrating agents (PPA, POCl₃) drive the condensation of the amide enol with the phenol oxygen.
Experimental Protocol: Chemoselective N-Benzoylation
Objective: Synthesize N-(2-hydroxyphenyl)benzamide from 2-aminophenol without O-acylation.
-
Dissolution: Dissolve 2-aminophenol (10 mmol) in EtOAc (Ethyl Acetate) or DCM . Why? Non-protic polar solvents minimize H-bonding interference.
-
Base Addition: Add NaHCO₃ (saturated aq. solution) or Pyridine (1.1 eq). Why? Neutralizes HCl by-product; weak base prevents phenoxide formation (O-acylation).
-
Addition: Add Benzoyl Chloride (1.0 eq) dropwise at 0°C . Why? Low temperature favors the kinetic N-acylation product.
-
Workup: Stir for 2h. Wash with dilute HCl (remove unreacted amine) and water. Recrystallize from Ethanol.
Medicinal Chemistry Applications
Case Study: Tafamidis (Vyndaqel)
-
Target: Transthyretin (TTR) Amyloidosis.
-
Scaffold: 2-Arylbenzoxazole.[1]
-
Synthesis Logic:
-
Starting Material: 4-amino-3-hydroxybenzoic acid.[1]
-
Process: Amide formation followed by acid-catalyzed cyclodehydration (using p-TsOH or MsOH) yields the benzoxazole ring.
-
Mechanism: The benzoxazole ring mimics the T4 hormone, binding into the TTR tetramer interface to stabilize it and prevent dissociation into amyloidogenic monomers.
-
Case Study: Chlorzoxazone
-
Target: Central Nervous System (Muscle Relaxant).
-
Scaffold: 5-Chloro-2-benzoxazolinone.[3]
-
Synthesis: Reaction of 2-amino-4-chlorophenol with phosgene (or urea/ethyl chloroformate). This demonstrates the use of the 2-AP scaffold to form cyclic carbamates.
Visualization: Drug Pharmacophores
Figure 2: Pharmacophore mapping of key drugs derived from 2-aminophenol.
Stability & Handling
-
Oxidation Sensitivity: Aminophenols, especially para-isomers, are prone to air oxidation, turning dark brown/black due to quinone imine formation.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Purification: If darkened, purification can often be achieved by recrystallization from water containing a small amount of sodium bisulfite or sodium dithionite (reducing agents) to reverse minor oxidation.
-
Safety: Many aminophenols are skin sensitizers and potential mutagens (Ames positive). Handle with full PPE.
References
-
Singh, G. S., et al. (2013). "Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates." Journal of Saudi Chemical Society. Link
-
Di Martino, S., & De Rosa, M. (2024). "The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments." Topics in Current Chemistry. Link
-
BenchChem Technical Support. (2025). "Synthesis of pharmaceutical compounds from substituted anilines: Paracetamol, Lidocaine, and Diclofenac." BenchChem Application Notes. Link
-
Gomez Angel, A. R. (2017). "Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry." University of Leeds, PhD Thesis. Link
-
Bawazir, W. (2020).[4] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry. Link
-
Soni, S., et al. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances. Link
-
PubChem. (2025). "Tafamidis: Compound Summary." National Library of Medicine. Link
-
ChemicalBook. (2026).[3] "Chlorzoxazone Synthesis and Properties." ChemicalBook Database. Link
Sources
Engineering Trisubstituted Phenol Derivatives for Advanced Drug Discovery: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, trisubstituted phenols (TSPs) have emerged as a privileged structural motif. Unlike mono- or disubstituted phenols, which often suffer from rapid phase I metabolism (e.g., rapid glucuronidation or sulfation) and off-target promiscuity, the strategic placement of three substituents around the phenolic core provides a unique combination of steric shielding, electronic tuning, and precise hydrogen-bond vectoring. This technical guide explores the mechanistic rationale behind TSP scaffold design, details state-of-the-art synthetic methodologies for complete regiochemical control, and outlines validated protocols for their biological evaluation.
Mechanistic Rationale: The "Magic of Three" Substituents
As application scientists, we do not merely add functional groups to a benzene ring; we engineer the micro-environment of the molecule to dictate its interaction with biological targets. The transition from simple phenols to TSPs is driven by three core causalities:
-
Metabolic Shielding: By occupying the ortho and para positions relative to the hydroxyl group (e.g., 2,4,6-trisubstituted phenols), we sterically hinder the approach of UDP-glucuronosyltransferases (UGTs). This dramatically improves the pharmacokinetic half-life of the drug candidate.
-
Electronic Push-Pull Dynamics: The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) in a 3,4,5- or 1,2,4-substitution pattern allows for the precise tuning of the phenolic pKa. Lowering the pKa can increase the fraction of the ionized phenolate at physiological pH, which is critical for strong electrostatic interactions in target binding pockets (e.g., the catalytic site of thrombin).
-
Conformational Locking: Bulky substituents at the 2- and 6-positions restrict the rotation of adjacent biaryl bonds, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to the target protein.
State-of-the-Art Synthetic Methodologies
Achieving complete regiochemical control in the synthesis of highly substituted phenols has historically been a bottleneck. Recent advances have unlocked programmable access to these scaffolds.
For instance, the cascade Diels–Alder/elimination/retro-Diels–Alder process allows for the synthesis of highly substituted phenols with complete regiochemical control [1]. Alternatively, transition-metal catalysis offers highly efficient routes to specific isomers.
Protocol 1: Rh(III)-Catalyzed Synthesis of 3,4,5-Trisubstituted Phenols
This protocol leverages Rh(III)-catalyzed alkenyl C–H activation assisted by phosphonium cations to construct 3,4,5-trisubstituted phenols [2].
Step-by-Step Methodology:
-
Reagent Preparation: Charge an oven-dried Schlenk tube with the phosphonium salt (1.0 equiv), internal alkyne (1.2 equiv), [Cp*RhCl2]2 catalyst (5 mol%), and NaOAc (2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO (2.0 mL) under a strict nitrogen atmosphere.
-
Causality: DMSO is chosen as a highly polar aprotic solvent because it stabilizes the cationic Rh-intermediates formed during the catalytic cycle. A nitrogen atmosphere prevents the oxidative degradation of the active Rh(III) species.
-
-
Thermal Activation: Stir the reaction mixture at 130 °C for 16 hours.
-
Causality: High thermal energy is required to overcome the activation barrier of the alkyne insertion and subsequent reductive elimination steps.
-
Internal Base Role: NaOAc acts as an internal base to facilitate the concerted metalation-deprotonation (CMD) step, critical for the initial C-H activation of the phosphonium ylide.
-
-
Quenching and Extraction: Cool the mixture to room temperature, quench with deionized water, and extract with ethyl acetate (3 × 10 mL).
-
Validation & Purification: Monitor the reaction completion via TLC. Purify the crude product using silica gel column chromatography (hexane/EtOAc).
-
Self-Validating System: Run a parallel reaction without the Rh(III) catalyst. The complete absence of the annulated product in the negative control validates that the transformation is strictly metal-mediated and not a spontaneous thermal rearrangement.
-
Caption: Workflow for the synthesis and biological evaluation of trisubstituted phenol derivatives.
Therapeutic Applications & Biological Evaluation
TSP derivatives have shown remarkable efficacy across diverse therapeutic areas.
-
Antiviral Agents: Diarylpyridines and diarylanilines incorporating TSP intermediates have been developed as highly potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), exhibiting sub-nanomolar EC50 values against wild-type and resistant strains [3].
-
Anticoagulants: A phenolic P2/P3 core motif has been successfully utilized to design prototypical thrombin inhibitors. X-ray co-crystal structures confirm that the TSP core perfectly anchors the inhibitor within the enzyme's active site [4].
-
Metabolic Disorders: Novel 1,2,4-trisubstituted phenolic glycosides isolated from Moringa oleifera seeds demonstrate significant α-glucosidase inhibitory activity, positioning them as promising leads for diabetes mellitus management [5].
Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by trisubstituted phenol derivatives.
Protocol 2: High-Throughput Screening for α-Glucosidase Inhibition
To evaluate the biological activity of newly synthesized TSP libraries, a robust enzymatic assay is required.
Step-by-Step Methodology:
-
Preparation: Dissolve the TSP derivatives in DMSO and dilute with 0.1 M phosphate buffer (pH 6.8) to achieve a concentration gradient.
-
Pre-incubation: In a 96-well microplate, combine 10 μL of the test compound with 20 μL of α-glucosidase enzyme solution (0.5 U/mL). Incubate at 37 °C for 10 minutes.
-
Causality: This pre-incubation phase allows the TSP derivative to establish thermodynamic equilibrium with the enzyme's allosteric or active site before the substrate is introduced, ensuring accurate IC50 determination.
-
-
Reaction Initiation: Add 20 μL of 2.5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate to each well. Incubate at 37 °C for exactly 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 μL of 0.2 M Na2CO3 solution to each well.
-
Causality: The highly alkaline pH immediately denatures the α-glucosidase enzyme, halting the reaction. Furthermore, it shifts the equilibrium of the released p-nitrophenol to its phenolate ion form, which has a maximum absorbance at 405 nm, thereby amplifying the assay's signal-to-noise ratio.
-
-
Measurement & Validation: Measure the absorbance at 405 nm using a microplate reader.
-
Self-Validating System: Run a parallel positive control using Acarbose and a vehicle control (DMSO only). Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 is required to validate the screening run and ensure statistical reliability.
-
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for various TSP derivatives across different therapeutic targets, highlighting the versatility of the scaffold.
| Compound Class | Core TSP Scaffold | Primary Target | Biological Activity | Key Reference |
| Diarylpyridines | 2,6-diaryl-3-nitropyridine | HIV-1 Reverse Transcriptase | EC50 < 0.7 nM | [Tian et al., 2010] |
| Phenolic Glycosides | 1,2,4-trisubstituted phenol | α-Glucosidase | IC50 = 301.4 μM | [Li et al., 2023] |
| Naphthylsulfonamides | 2,4,6-trisubstituted phenol | Thrombin | High Antithrombin Selectivity | [Hanessian et al., 2006] |
| Xanthone Dimers | 2,3,6-trisubstituted phenol | Multiple Myeloma Cells | IC50 = 1.2 μM | Penicillium sp. isolates |
References
-
Beaudry, C. M., et al. (2020). "Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control." Journal of the American Chemical Society. URL:[Link]
-
Yao, Z., et al. (2020). "Synthesis of 3,4,5-trisubstituted phenols via Rh(III)-catalyzed alkenyl C–H activation assisted by phosphoniums." ResearchGate. URL:[Link]
-
Tian, X., et al. (2010). "Design, Synthesis, and Evaluation of Diarylpyridines and Diarylanilines as Potent Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]
-
Hanessian, S., et al. (2006). "Phenolic P2/P3 core motif as thrombin inhibitors--design, synthesis, and X-ray co-crystal structure." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Li, L.-Z., et al. (2023). "Six New Phenolic Glycosides from the Seeds of Moringa oleifera Lam. and Their α-Glucosidase Inhibitory Activity." Molecules. URL:[Link]
An In-depth Technical Guide to the Electronic Properties of the 3-Dimethylamino-4-ethylphenol Aromatic Ring
Abstract
This technical guide provides a comprehensive examination of the electronic properties of the aromatic ring in 3-dimethylamino-4-ethylphenol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its electronic landscape is paramount for predicting its reactivity, metabolic stability, and potential as a synthetic building block. This document synthesizes theoretical principles with established computational and experimental methodologies to offer a predictive framework for the behavior of this substituted phenol. We will explore the interplay of the hydroxyl, dimethylamino, and ethyl substituents, detailing how their combined inductive and resonance effects modulate the electron density of the phenyl ring. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of the structure-property relationships in polysubstituted aromatic systems.
Introduction: The Significance of Electronic Properties in Substituted Phenols
Aromatic compounds are foundational to a vast array of chemical and biological processes.[1] Their reactivity and utility are profoundly influenced by the nature of the substituents attached to the aromatic core.[2] In the case of 3-dimethylamino-4-ethylphenol, the benzene ring is adorned with three distinct functional groups: a hydroxyl (-OH), a dimethylamino (-N(CH₃)₂), and an ethyl (-CH₂CH₃). Each of these groups imparts a unique electronic influence, and their collective effect dictates the molecule's overall characteristics.
The hydroxyl group, a powerful activating substituent, donates electron density to the aromatic ring through resonance, a phenomenon known as a +M (mesomeric) effect.[3] This increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution.[4] Similarly, the dimethylamino group is a very strong electron-donating group, also through a +M effect, due to the lone pair of electrons on the nitrogen atom.[5] The ethyl group, an alkyl substituent, is a weak electron-donating group through an inductive effect (+I effect).[3]
The specific arrangement of these substituents on the phenol ring—with the strongly activating dimethylamino and hydroxyl groups, and the weakly activating ethyl group—creates a unique electronic environment. Understanding this environment is crucial for predicting the molecule's behavior in various applications, from its antioxidant potential to its role as a precursor in complex organic syntheses.
Theoretical Framework: Interplay of Substituent Effects
The electronic properties of the 3-dimethylamino-4-ethylphenol aromatic ring are a direct consequence of the cumulative influence of its substituents. The hydroxyl and dimethylamino groups are potent ortho-, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack.[4] The ethyl group is also an ortho-, para-director.
Let's consider the positions on the aromatic ring relative to the hydroxyl group (at position 1):
-
Position 2 (ortho): Activated by the hydroxyl group.
-
Position 3 (meta): Location of the dimethylamino group.
-
Position 4 (para): Location of the ethyl group.
-
Position 5 (meta): Activated by the dimethylamino group (para to it).
-
Position 6 (ortho): Activated by the hydroxyl group and the dimethylamino group (ortho to it).
The dimethylamino group at position 3 will strongly activate positions 2, 4, and 6 (its ortho and para positions). The hydroxyl group at position 1 will strongly activate positions 2, 4, and 6. The ethyl group at position 4 will weakly activate positions 3 and 5. The confluence of these activating effects, particularly at positions 2 and 6, suggests these sites will be highly nucleophilic and prone to electrophilic substitution.
To quantify these effects, we can look at Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ (meta) | σ (para) |
| -N(CH₃)₂ | -0.21 | -0.83 |
| -CH₂CH₃ | -0.07 | -0.15 |
Data sourced from established tables.[6]
The negative values for both substituents in both positions indicate their electron-donating character. The significantly larger negative value for the dimethylamino group, especially in the para position, highlights its potent activating nature.
The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of 3-dimethylamino-4-ethylphenol.
Caption: Dominant electronic effects of substituents in 3-dimethylamino-4-ethylphenol.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules with a high degree of accuracy.[7][8] A systematic DFT study of 3-dimethylamino-4-ethylphenol can provide invaluable insights into its molecular orbital energies, electrostatic potential, and charge distribution.
Computational Workflow
A typical DFT workflow for analyzing the electronic properties of a substituted phenol is as follows:
Caption: A standard workflow for DFT analysis of molecular electronic properties.[7]
Recommended Computational Protocol
Step 1: Geometry Optimization The initial step involves finding the lowest energy conformation of the 3-dimethylamino-4-ethylphenol molecule. This is typically achieved using a DFT functional such as B3LYP with a basis set like 6-311G(d,p).
Step 2: Frequency Calculation To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.[7]
Step 3: Electronic Property Calculation With the optimized geometry, various electronic properties can be calculated:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's reactivity and kinetic stability.[8] A smaller HOMO-LUMO gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering a quantitative measure of electron distribution.
Predicted Electronic Properties
Based on the nature of the substituents, we can predict the following for 3-dimethylamino-4-ethylphenol:
| Property | Predicted Outcome | Rationale |
| HOMO-LUMO Gap | Relatively small | The strong electron-donating groups will raise the HOMO energy, decreasing the gap and increasing reactivity. |
| MEP Map | Negative potential (red) localized on the oxygen atom and delocalized across the aromatic ring, particularly at positions 2 and 6. | The electron-donating nature of the substituents enriches the aromatic ring with electron density. |
| Oxidation Potential | Low | The electron-rich nature of the phenol will make it easier to oxidize. |
Experimental Characterization
While computational methods provide excellent predictions, experimental validation is essential. The following techniques are recommended for characterizing the electronic properties of 3-dimethylamino-4-ethylphenol.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[9] For phenolic compounds, CV can provide a direct measure of their antioxidant capacity.[10]
Experimental Protocol:
-
Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1.0 g/L) of 3-dimethylamino-4-ethylphenol in a suitable electrolyte solution (e.g., a buffer at pH 7.0).[9]
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltammetric Scan: Apply a potential sweep from an initial potential to a final potential and back again, at a set scan rate (e.g., 100 mV/s).[9] For phenolic compounds, a typical range is 0.0 V to 1.0 V.[9]
-
Data Analysis: The resulting voltammogram will show an anodic peak corresponding to the oxidation of the phenol. The potential at this peak (Epa) is a key parameter. A lower Epa indicates that the compound is more easily oxidized.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[11] The absorption maxima (λ_max) are sensitive to the electronic effects of substituents on the aromatic ring.[12]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of 3-dimethylamino-4-ethylphenol in different solvents (e.g., polar protic like methanol and aprotic like dimethyl sulfoxide) to assess solvatochromic effects.[13]
-
Spectroscopic Measurement: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Interpretation: Phenols typically exhibit two main absorption bands.[11] The positions and intensities of these bands will be influenced by the substituents. The strong electron-donating groups in 3-dimethylamino-4-ethylphenol are expected to cause a bathochromic (red) shift in the λ_max compared to unsubstituted phenol.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
While primarily used for structural elucidation, NMR and IR spectroscopy also provide insights into the electronic environment of the molecule.
-
¹H NMR: The chemical shifts of the aromatic protons will be influenced by the electron density of the ring. The electron-donating substituents will shield the aromatic protons, causing their signals to appear at a lower chemical shift (upfield) compared to benzene.
-
¹³C NMR: The chemical shifts of the aromatic carbons will similarly reflect the electron-donating effects of the substituents.[14]
-
IR Spectroscopy: The vibrational frequencies of bonds, such as the O-H stretch of the phenol, can be influenced by the electronic environment.
Synthesis and Reactivity Predictions
Based on the electronic properties discussed, we can predict that the aromatic ring of 3-dimethylamino-4-ethylphenol will be highly reactive towards electrophilic aromatic substitution. The most likely positions for substitution are positions 2 and 6, due to the strong activating and ortho-directing effects of both the hydroxyl and dimethylamino groups.
Conclusion
The electronic properties of the 3-dimethylamino-4-ethylphenol aromatic ring are dominated by the powerful electron-donating effects of the hydroxyl and dimethylamino substituents, with a minor contribution from the ethyl group. This results in a highly activated, electron-rich aromatic system. Computational modeling using DFT predicts a low HOMO-LUMO gap and significant negative electrostatic potential on the aromatic ring, indicating high reactivity towards electrophiles. Experimental techniques such as cyclic voltammetry and UV-Visible spectroscopy are expected to confirm a low oxidation potential and a bathochromic shift in absorption maxima, respectively. This in-depth understanding of the electronic landscape of 3-dimethylamino-4-ethylphenol is critical for its potential application in drug design and materials science, providing a solid foundation for future research and development.
References
-
Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Chemistry, 2018, 1-8. Available at: [Link]
-
Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. International Journal of Chemical and Physical Sciences. Available at: [Link]
-
Density functional theory-supported studies of structural and electronic properties of substituted-phenol derivatives synthesize. (2019). Turkish Journal of Chemistry, 43(5), 1366-1380. Available at: [Link]
-
Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2024). Molecules, 29(6), 1324. Available at: [Link]
-
Hammett equation. chemeurope.com. Available at: [Link]
-
Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. ResearchGate. Available at: [Link]
-
uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes. docbrown.info. Available at: [Link]
-
A Cyclic Voltammetry Method Suitable for Characterizing Antioxidant Properties of Wine and Wine Phenolics. (2001). Journal of Agricultural and Food Chemistry, 49(4), 1830-1834. Available at: [Link]
-
Aromatic Chemistry: Properties and Applications. IJRAR. Available at: [Link]
-
from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). Available at: [Link]
-
Aromatic Compounds and Their Reactions. Available at: [Link]
-
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Available at: [Link]
- Process for preparing p-aminophenol and alkyl substituted p-aminophenol. Google Patents.
-
Inductive Effects in Substituted Benzenes. YouTube. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. US4415753A - Process for preparing p-aminophenol and alkyl substituted p-aminophenol - Google Patents [patents.google.com]
Technical Procurement and Characterization of 3-(Dimethylamino)-4-ethylphenol
[1]
Version: 1.0 | Status: Research Grade / Custom Synthesis Target Audience: Medicinal Chemists, Sourcing Specialists, and Process Engineers[1]
Executive Summary: The Sourcing Paradox
The compound 3-(Dimethylamino)-4-ethylphenol (C₁₀H₁₅NO, MW: 165.23 g/mol ) is a non-commodity, high-value intermediate.[1] Unlike its ubiquitous analog 3-(Dimethylamino)-4-methylphenol (CAS 119-31-3), the ethyl-substituted variant is rarely held in stock by Tier 1 catalog vendors.[1]
This guide addresses the critical gap in the supply chain: how to procure a compound that effectively does not exist as a shelf item. It details the transition from catalog searching to custom synthesis management, providing the exact technical specifications required to validate the material once synthesized.
Critical Distinction: Isomer Alert
Before initiating procurement, verify the structural requirement. This compound is frequently confused with two commercially available isomers:
Supplier Landscape and Procurement Strategy
Since this compound is likely a Make-to-Order (MTO) item, the "supplier" list is actually a list of Contract Research Organizations (CROs) capable of the specific reductive amination or alkylation chemistry required.
Tier 1: Custom Synthesis Specialists (Recommended)
For high-purity (>98%), fully characterized batches.[1]
| Vendor Category | Recommended Partners | Capability Justification |
| Global CROs | Enamine , WuXi AppTec | Extensive building block libraries; likely have the 3-amino-4-ethylphenol precursor in stock.[1] |
| Boutique Synthesis | ChemScene , Combi-Blocks | Specialized in substituted phenols and anilines; faster turnaround for gram-scale.[1] |
| Catalog Aggregators | MolPort , eMolecules | Use these only to check if a surplus batch has recently entered the market from a cancelled pharma project.[1] |
Tier 2: Catalog Vendors (The "Methyl" Trap)
Vendors like Sigma-Aldrich (Merck), TCI, and Alfa Aesar primarily stock the methyl analog.[1] Do not substitute unless your SAR (Structure-Activity Relationship) study explicitly allows for the C1-homolog difference.[1]
Technical Specifications for Procurement
When commissioning this synthesis, you cannot rely on a catalog number.[1] You must provide a Quality Agreement based on the following technical profile.
Core Identity Data
-
Predicted pKa: ~10.0 (Phenol), ~5.5 (Aniline N).[1] Note: The ortho-ethyl group may sterically hinder the amine, slightly lowering its basicity compared to the methyl analog.[1]
Mandatory Specification Sheet (The "Spec")
Attach this table to your Request for Quote (RFQ) to ensure Research Grade quality.
| Parameter | Specification | Rationale |
| Appearance | Viscous oil or low-melting solid (Red/Brown) | Aminophenols oxidize rapidly; dark color indicates aging/oxidation.[1] |
| Purity (HPLC) | ≥ 97.0% (Area %) | Critical to avoid interference in biological assays.[1] |
| Identity (NMR) | Conforms to structure | Must show ethyl group coupling (quartet/triplet) and N-Me singlet.[1][5] |
| Residual Solvents | < 0.5% total | Ethyl acetate/Hexanes are common synthesis solvents.[1] |
| Water (KF) | < 1.0% | Hygroscopic amine salts can skew weighing.[1] |
| Oxidation Check | Quinoneimine presence < 0.1% | The primary degradation product of this scaffold.[1] |
Synthesis & Validation Workflow
Understanding the synthesis allows you to predict impurities.[1] The most robust route is the Reductive Methylation of 3-amino-4-ethylphenol.[1]
Process Diagram
Figure 1: Critical synthesis pathway and potential impurity generation points.
Quality Control: The Self-Validating Protocol
Upon receipt of the custom batch, perform this Triangulation Check immediately.
Handling and Stability (The "Shelf-Life" Protocol)[1]
Aminophenols are notoriously unstable.[1] They are prone to auto-oxidation , turning from clear/white to dark brown/black.[1]
-
Storage: -20°C is mandatory for long-term storage.[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen is the enemy.[1]
-
Formulation: If possible, store as the HCl salt rather than the free base. The salt form is significantly more resistant to oxidation.[1]
-
Tip: If the vendor supplies the free base, convert a small aliquot to the HCl salt using 1M HCl in Ether for your working stock.[1]
-
References
Sources
- 1. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1396871-17-2_CAS号:1396871-17-2_2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide - 化源网 [m.chemsrc.com]
- 3. GSRS [precision.fda.gov]
- 4. 3-[1-(Dimethylamino)ethyl]phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 4-(Dimethylamino)-3-ethylphenol | Benchchem [benchchem.com]
- 6. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Dimethylamino)-4-ethylphenol from 3-amino-4-ethylphenol
An In-Depth Technical Guide to the
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(Dimethylamino)-4-ethylphenol, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the N,N-dimethylation of 3-amino-4-ethylphenol via the Eschweiler-Clarke reaction. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, purification strategies, and critical safety considerations. By explaining the causality behind experimental choices, this document aims to empower researchers to execute the synthesis reliably and safely while providing a framework for troubleshooting and optimization.
Introduction and Reaction Principle
The methylation of amines is a fundamental transformation in organic synthesis, significantly altering the physical, chemical, and biological properties of molecules. The introduction of N,N-dimethyl groups can enhance the bioavailability and potency of drug candidates, a phenomenon sometimes referred to as the "magic methyl effect". The target compound, 3-(Dimethylamino)-4-ethylphenol, is an important building block whose synthesis requires a robust and selective methylation method.
Direct alkylation of primary amines with agents like methyl iodide often leads to a mixture of mono-, di-, and tri-alkylated products, including the formation of quaternary ammonium salts, which complicates purification and reduces yield. The Eschweiler-Clarke reaction offers a superior alternative for the exhaustive methylation of primary and secondary amines.[1][2] This one-pot reductive amination procedure utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[3][4]
A key advantage of this reaction is that it selectively stops at the tertiary amine stage, as the tertiary amine cannot form another imine or iminium ion, thus preventing the formation of quaternary ammonium salts.[3][5] The evolution of carbon dioxide gas during the reduction step renders the reaction irreversible, driving it to completion.[3]
Reaction Mechanism
The Eschweiler-Clarke reaction proceeds through a two-stage methylation process for a primary amine.
-
First Methylation: The primary amine first condenses with formaldehyde to form a hemiaminal, which then dehydrates to an imine. Protonation of the imine by formic acid generates an iminium ion.[5]
-
Reduction: The formate anion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing carbon dioxide.[5][6]
-
Second Methylation: This process is repeated with the newly formed secondary amine, which reacts with another molecule of formaldehyde and is subsequently reduced by formic acid to yield the final tertiary amine.[6]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol
This protocol details the synthesis of 3-(Dimethylamino)-4-ethylphenol on a 10 mmol scale. All operations involving formaldehyde must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Amount | Molar Equiv. |
| 3-Amino-4-ethylphenol | ≥98% | Commercial | 1.37 g (10 mmol) | 1.0 |
| Formic Acid | 88-98% | Commercial | 4.6 g (100 mmol) | 10.0 |
| Formaldehyde Solution | 37% in H₂O | Commercial | 4.1 mL (50 mmol) | 5.0 |
| Sodium Hydroxide (NaOH) | Pellets | Commercial | ~8 g | - |
| Dichloromethane (DCM) | ACS Grade | Commercial | 200 mL | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 100 mL | - |
| Hexanes | ACS Grade | Commercial | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Commercial | ~10 g | - |
| Deionized Water | - | In-house | 300 mL | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-ethylphenol (1.37 g, 10 mmol).
-
Reagent Addition: In a certified chemical fume hood, add formic acid (4.6 g, 100 mmol) to the flask. Stir the mixture for 10 minutes at room temperature. A salt may form.
-
Formaldehyde Addition: Slowly add the formaldehyde solution (4.1 mL, 50 mmol) to the stirred mixture. The addition may be slightly exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 100-110°C. Maintain this temperature with vigorous stirring for 8-12 hours. The evolution of CO₂ should be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, basifying it with 1M NaOH, extracting with ethyl acetate, and spotting on a TLC plate. A suitable eluent is 30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching and Basification: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add 50 mL of deionized water. Cautiously neutralize the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >10. This step is highly exothermic and should be performed in an ice bath with efficient stirring.
-
Extraction: Transfer the basic aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).[7] Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 3-(Dimethylamino)-4-ethylphenol.
Workflow and Data Summary
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 3-(Dimethylamino)-4-ethylphenol.
Summary of Reaction Parameters
| Parameter | Value | Rationale / Notes |
| Scale | 10 mmol | Easily scalable for laboratory needs. |
| Temperature | 100-110 °C | Ensures sufficient energy for imine formation and reduction.[3] |
| Reaction Time | 8-12 hours | Typical duration for complete conversion; should be confirmed by TLC. |
| Solvent | None (neat) | Formic acid acts as both a reagent and a solvent. |
| Stoichiometry (HCHO) | 5.0 equiv. | Excess ensures complete reaction of both N-H bonds. |
| Stoichiometry (HCOOH) | 10.0 equiv. | Excess serves as the reducing agent and drives the reaction forward.[3] |
| Expected Yield | 75-90% | Typical yields for Eschweiler-Clarke reactions after purification. |
| Workup pH | >10 | Ensures the tertiary amine product is fully deprotonated for efficient extraction. |
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the molecular structure. The ¹H NMR should show a singlet corresponding to the six protons of the N(CH₃)₂ group, alongside aromatic and ethyl group signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8][9]
Safety Precautions and Troubleshooting
Safety
-
Formaldehyde: Is a known carcinogen, a respiratory sensitizer, and is toxic.[10] All handling must be performed in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[11][12]
-
Formic Acid: Is highly corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.
-
Sodium Hydroxide: Is corrosive. The neutralization step is highly exothermic and must be performed with cooling and caution.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating time or temperature. | Ensure the reaction is maintained at 100-110°C. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Insufficient reagents. | Verify the stoichiometry and concentration of formaldehyde and formic acid solutions. | |
| Low Yield | Incomplete extraction. | Ensure the aqueous layer is made sufficiently basic (pH >10) before extraction. Perform additional extractions if necessary. |
| Product loss during purification. | Use care during column chromatography. Do not use excessively polar eluents which can wash the product out too quickly with impurities. | |
| Oily/Dark Product | Residual impurities. | Ensure thorough washing of the organic layer during workup. Repeat the purification step if necessary. |
| Emulsion during Extraction | High concentration of salts. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. [Link]
-
Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega - ACS Publications. [Link]
- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
Eschweiler-Clarke reaction. YouTube. [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]
-
Eschweiler-Clarke Reaction. YouTube. [Link]
- Supporting info. [Source document, URL not available]
-
Reductive amination. Wikipedia. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. [Link]
-
Application Note – Reductive Amination. Synple Chem. [Link]
-
3-Ethylamino-4-methylphenol. PubChem. [Link]
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. [Link]
- Method 8041A. [Source document, URL not available]
-
Synthesis of 3-amino-4-methylphenol. PrepChem.com. [Link]
- 2010 - Analytical Method. [Source document, URL not available]
-
Analytical methods. ChemTHEATRE. [Link]
- CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Preparation method of 3-(N,N-dimethylamino)phenol. Eureka | Patsnap. [Link]
-
Safety Data Sheet: Formaldehyde solution. Carl ROTH. [Link]
- Standard Operating Procedures for Formaldehyde or Processes. [Source document, URL not available]
- CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
-
Reductive Amination. Chemistry Steps. [Link]
-
Formaldehyde Safety & Hazards. Lab Alley. [Link]
-
REPOST: Nine Safety Tips for Working with Formaldehyde. Haws Co. [Link]
-
Formaldehyde.... its safe use in foundries. HSE. [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. settek.com [settek.com]
- 10. laballey.com [laballey.com]
- 11. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 12. REPOST: Nine Safety Tips for Working with Formaldehyde - Haws Co [hawsco.com]
- 13. hse.gov.uk [hse.gov.uk]
Application Note: 3-(Dimethylamino)-4-ethylphenol as a Highly Activated Coupling Partner in Azo Dye Synthesis
Mechanistic Principles & Regioselectivity
Azo coupling is a fundamental electrophilic aromatic substitution reaction utilized extensively in the synthesis of azo dyes[1]. In this process, an aryldiazonium cation acts as the electrophile, attacking an electron-rich aromatic ring to form a stable nitrogen-nitrogen double bond (-N=N-)[2]. The selection of the coupling partner dictates the reaction kinetics, regioselectivity, and the photophysical properties of the resulting dye.
3-(Dimethylamino)-4-ethylphenol is a uniquely potent coupling partner due to its highly activated aromatic system. The causality behind its exceptional reactivity lies in the synergistic electron-donating effects of its substituents:
-
Hydroxyl Group (-OH) at C1: A strong activating group that directs electrophilic attack to the ortho and para positions. Under mildly alkaline conditions, it deprotonates to form a phenoxide anion (-O⁻), drastically increasing the nucleophilicity of the ring[3].
-
Dimethylamino Group (-N(CH3)₂⁻) at C3: Another powerful electron-donating group that further enriches the electron density of the aromatic system, directing ortho and para relative to itself.
-
Ethyl Group (-CH₂CH₃) at C4: Positioned at C4, it sterically blocks the para position relative to the hydroxyl group, forcing the coupling to occur at alternative sites.
Regioselectivity Analysis: Given the substitution pattern, the unsubstituted positions available for electrophilic attack are C2, C5, and C6.
-
C2 is flanked by the hydroxyl and dimethylamino groups, creating severe steric hindrance that practically eliminates coupling at this site.
-
C5 is meta to the hydroxyl group and therefore lacks direct resonance activation from the phenoxide oxygen.
-
C6 is ortho to the hydroxyl group and para to the dimethylamino group. Attack at C6 proceeds via a highly stabilized Meisenheimer complex[3], making it the kinetically and thermodynamically favored site for diazo coupling. The synergistic activation from both the -O⁻ and -N(CH3)₂ groups ensures rapid, highly regioselective coupling at C6.
Mechanistic pathway of azo coupling highlighting the formation of the C6-coupled azo dye product.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. Each critical phase incorporates an in-process verification step to confirm intermediate success before proceeding to the next chemical transformation[4].
Step 1: Preparation of the Diazonium Electrophile
-
Suspend 10.0 mmol of the primary aromatic amine (e.g., p-nitroaniline) in 25 mL of deionized water containing 2.5 equivalents of concentrated HCl.
-
Cool the suspension to 0–5 °C in an ice-water bath to ensure the thermal stability of the resulting diazonium salt.
-
Add a solution of sodium nitrite (10.5 mmol in 10 mL water) dropwise, strictly maintaining the internal temperature below 5 °C to prevent diazonium decomposition[4].
-
Validation Check: Test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, indicating complete diazotization. Neutralize any excess nitrous acid with a small amount of sulfamic acid.
Step 2: Preparation of the Coupling Partner
-
Dissolve 10.0 mmol of 3-(Dimethylamino)-4-ethylphenol in 30 mL of an aqueous 0.5 M NaOH solution.
-
Causality Note: Ensure the pH is strictly maintained between 9.0 and 10.0. This specific pH range is critical because it is basic enough to completely deprotonate the phenol into the highly reactive phenoxide, yet not so basic that the diazonium salt rapidly degrades into unreactive diazotates[2].
-
Cool the phenoxide solution to 0–5 °C.
Step 3: Electrophilic Azo Coupling
-
Slowly add the cold diazonium salt solution dropwise to the vigorously stirred phenoxide solution.
-
Continuously monitor the pH, adding 1 M NaOH dropwise as needed to maintain the pH at 9.0–10.0 throughout the electrophilic addition.
-
Validation Check: The reaction mixture will immediately develop a deep, intense color upon the first few drops (typically dark red to purple, depending on the diazonium component), visually confirming the formation of the extended conjugated azo system[5].
-
Stir the mixture for 2 hours at 0–5 °C to ensure complete conversion.
Step 4: Isolation and Purification
-
Carefully acidify the reaction mixture to pH 5.0–6.0 using 1 M HCl. This neutralizes the phenoxide, decreasing aqueous solubility and precipitating the neutral azo dye.
-
Collect the precipitated dye via vacuum filtration.
-
Wash the filter cake extensively with cold distilled water to remove inorganic salts (NaCl, etc.).
-
Dry the product under a vacuum at 40 °C to a constant weight.
Self-validating experimental workflow for the synthesis of azo dyes using diazo coupling.
Quantitative Data Analysis
The following tables summarize the critical reaction parameters and their impact on the coupling efficiency and regioselectivity of 3-(Dimethylamino)-4-ethylphenol.
Table 1: Effect of pH on Azo Coupling Yield and Kinetics
| pH Range | Phenol State | Dimethylamino State | Reaction Kinetics | Isolated Yield (%) |
| < 4.0 | Neutral (-OH) | Protonated (-NH(CH3)₂⁺) | Extremely Slow | < 10% |
| 6.0 – 7.5 | Neutral (-OH) | Neutral (-N(CH3)₂) | Moderate | 45 – 55% |
| 9.0 – 10.0 | Deprotonated (-O⁻) | Neutral (-N(CH3)₂) | Very Fast | 88 – 95% |
| > 12.0 | Deprotonated (-O⁻) | Neutral (-N(CH3)₂) | Slow (Diazotate formation) | 30 – 40% |
Data Interpretation: Optimal yields are strictly confined to the pH 9.0–10.0 window. Acidic conditions protonate the dimethylamino group, transforming it into an electron-withdrawing group that deactivates the ring. Highly alkaline conditions (>12) destroy the diazonium electrophile.
Table 2: Regioselectivity Distribution (Based on Steric & Electronic Factors)
| Attack Position | Directing Group Influence | Steric Hindrance | Observed Product Ratio |
| C2 | Ortho to -OH, Ortho to -N(CH3)₂ | Severe (Flanked by two groups) | < 1% |
| C5 | Meta to -OH, Ortho to -Ethyl | Low | 0% (No resonance activation) |
| C6 | Ortho to -OH, Para to -N(CH3)₂ | Minimal | > 99% |
References
-
Title: 4 Source: benchchem.com
-
Title: 1 Source: wikipedia.org
-
Title: 2 Source: fiveable.me
-
Title: 5 Source: csbsju.edu
-
Title: 3 Source: oreateai.com
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]
- 4. 4-(Dimethylamino)phenol (DMAP) for Cyanide Antidote Research [benchchem.com]
- 5. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
Handling air-sensitive aminophenol intermediates in the laboratory
Application Note: High-Performance Handling of Air-Sensitive Aminophenol Intermediates
Abstract
Aminophenols, particularly ortho- and para-isomers, represent a notorious bottleneck in synthetic workflows due to their rapid oxidative degradation. Upon exposure to atmospheric oxygen, these intermediates convert to quinone imines, leading to yield loss, difficult purification, and the formation of intractable polymeric tars. This guide provides a scientifically grounded protocol for the synthesis, isolation, and storage of these labile species, utilizing "Reductive Shielding" techniques and inert atmosphere protocols to ensure high purity and reproducibility.
Part 1: The Oxidative Challenge (Mechanistic Insight)
To handle aminophenols effectively, one must understand their degradation pathway. Unlike simple anilines, aminophenols possess dual redox-active centers (amine and phenol).
The Failure Mode: Under basic or neutral conditions, the electron-rich aromatic ring is susceptible to oxidation by atmospheric oxygen. The reaction proceeds through a radical intermediate to form a quinone imine . This electrophilic species reacts rapidly with remaining nucleophilic aminophenol molecules, initiating a polymerization cascade that results in the characteristic "black tar" or purple discoloration observed in failed batches.
Key Driver: High pH accelerates this process by deprotonating the phenol (
Figure 1: The oxidative degradation pathway of aminophenols and the intervention point for reducing agents.
Part 2: Strategic Synthesis Planning
1. Route Selection: The "In-Situ" Imperative Whenever possible, avoid isolating the free base.
-
Strategy A (Acid Salt Isolation): Isolate the product as the HCl or H2SO4 salt. The protonated ammonium group (
) is electron-withdrawing, deactivating the ring against oxidation. -
Strategy B (One-Pot Derivatization): If the aminophenol is an intermediate (e.g., for an amide coupling), add the electrophile (acid chloride/anhydride) directly to the reduction vessel before workup.
2. Reagent Preparation
-
Degassed Solvents: Sparging with Nitrogen/Argon for 15 minutes is mandatory for all workup solvents (EtOAc, Water, Brine).
-
The "Reductive Shield" Buffer: Prepare a 10% w/v Sodium Dithionite (Na₂S₂O₄) solution. This is the critical additive that scavenges dissolved oxygen and reduces any transient quinones back to the phenol.
Part 3: Detailed Protocol – Synthesis & Isolation
Scenario: Reduction of p-nitrophenol to p-aminophenol using Pd/C and H₂, followed by isolation.
Step 1: The Reduction
-
Setup: Flame-dry a Schlenk flask. Cycle Vacuum/Argon 3 times.
-
Solvent: Use degassed Methanol or Ethanol.
-
Execution: Run the hydrogenation (balloon or Parr shaker) as standard.
-
QC Check: If the solution turns dark brown/black during reaction, oxygen has leaked in.
Step 2: The "Reductive Shield" Quench (CRITICAL)
-
Filtration: Filter the catalyst through Celite under an Argon blanket (or use a Schlenk frit). Do not let the catalyst dry out (fire hazard).
-
Quench: Immediately add 5-10 mL of 10% Na₂S₂O₄ (aq) to the filtrate. This ensures that during concentration, the product remains in a reducing environment.
-
Concentration: Rotovap the solvent. Tip: Backfill the rotovap with Nitrogen, not air, when finished.
Step 3: Biphasic Workup
-
Partition: Redissolve the residue in degassed Ethyl Acetate (EtOAc) and the Na₂S₂O₄ solution.
-
pH Adjustment:
-
Goal: Neutralize to liberate the free base without overshooting to pH > 9.
-
Method: Add Saturated NaHCO₃ dropwise under rapid stirring. Monitor pH. Stop exactly when pH
7-8. -
Visual Cue: The aqueous layer should remain pale yellow. If it turns dark, add more dithionite immediately.
-
-
Extraction: Separate layers. Wash the organic layer with fresh 5% Na₂S₂O₄ solution (not just brine). This "scrubs" any oxidants generated during the shake.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is acid-sensitive, though Na₂SO₄ is generally preferred here for its slower, gentler action.
Step 4: Isolation of the Stabilized Salt
Instead of evaporating to a free base oil (which will degrade):
-
Cool the EtOAc solution to 0°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
The stable p-aminophenol hydrochloride salt will precipitate.
-
Filter under Argon and wash with cold, degassed ether.
Part 4: Purification & Storage
Recrystallization (If required)
Do not use standard open-flask recrystallization.
-
Solvent: Degassed water/ethanol mix containing 0.1% Sodium Metabisulfite .
-
Process: Heat to reflux under Nitrogen. Cool slowly.
-
Filtration: Filter and dry in a vacuum desiccator filled with Nitrogen.
Chromatography (Flash Column)
-
Stationary Phase: Neutralize silica gel with 1% Triethylamine (TEA) if the compound is acid-sensitive, BUT be aware that basic silica accelerates oxidation.
-
Mobile Phase: Add 0.1% Ascorbic Acid to the polar eluent (e.g., MeOH component) to act as an on-column antioxidant.
-
Speed: Run the column fast. Do not let the compound sit on silica.
Storage Specifications
| Form | Stability | Storage Condition | Shelf Life |
| Free Base | Poor | Glovebox / Sealed under Ar at -20°C | < 1 Week |
| HCl Salt | Excellent | Desiccator / Amber Vial at RT | > 1 Year |
| Solution | Very Poor | Do not store. Use immediately. | Hours |
Part 5: Troubleshooting & QC
Visual Indicators:
-
Pink/Purple: Early stage oxidation (Meriquinone formation). Remedy: Wash with dilute Na₂S₂O₄.
-
Black Tar: Advanced polymerization. Remedy: Discard. Recovery is usually impossible.
NMR Artifacts:
-
Broad peaks or missing protons often indicate the presence of paramagnetic radical species. Add a grain of solid ascorbic acid or hydrazine to the NMR tube to sharpen the spectrum (reduction in-situ).
Part 6: Workflow Visualization
Figure 2: The "Reductive Shield" workup protocol ensuring continuous protection from oxidation.
References
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][3] University of Pittsburgh.[1] Retrieved from [Link]
-
Frontier, A. (2026).[3][4] Not Voodoo: Workup Tricks and Air Sensitive Techniques. University of Rochester.[3][4] Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Sodium Dithionite (Na2S2O4) as a Reducing Agent.[5] Retrieved from [Link]
Sources
Preparation of carbamate derivatives from 3-(Dimethylamino)-4-ethylphenol
Application Note: Strategic Synthesis of Carbamate Derivatives from 3-(Dimethylamino)-4-ethylphenol
Executive Summary & Strategic Overview
This application note details the synthesis of carbamate derivatives from 3-(Dimethylamino)-4-ethylphenol , a structural analog of the acetylcholinesterase (AChE) inhibitor Rivastigmine. Carbamates are a critical pharmacophore in neurodegenerative therapeutics, serving as "pseudo-irreversible" inhibitors that carbamoylate the serine residue in the active site of AChE.
Chemical Strategy & Challenges: The substrate, 3-(Dimethylamino)-4-ethylphenol, presents unique electronic and solubility characteristics compared to simple phenols:
-
Electronic Activation: The electron-donating dimethylamino group (position 3) and ethyl group (position 4) significantly increase the electron density of the aromatic ring, enhancing the nucleophilicity of the phenolic oxygen.
-
Amphoteric Nature: The presence of the tertiary amine renders the molecule basic (pKa ~9.5), while the phenol remains acidic (pKa ~10). This necessitates a precise Acid-Base Swing Extraction protocol for purification, avoiding the need for chromatography in early development phases.
-
Regioselectivity: O-carbamoylation is the target.[1] Competitive C-acylation is minimized by using hard electrophiles (carbamoyl chlorides) and appropriate solvent polarity.
Retrosynthetic Analysis & Pathway Design
We present two distinct pathways based on reagent availability and scale:
-
Method A (Standard): Direct coupling with Carbamoyl Chlorides. Preferred for library generation and high-throughput synthesis.
-
Method B (Green/Alternative): Activation with 1,1'-Carbonyldiimidazole (CDI) followed by amine addition. Preferred when specific carbamoyl chlorides are unstable or commercially unavailable.
Visualizing the Reaction Logic
Figure 1: Bifurcated synthetic pathway for O-carbamoylation.
Detailed Experimental Protocols
Method A: Direct Carbamoylation (The "Gold Standard")
This method utilizes N-ethyl-N-methylcarbamoyl chloride (or similar analogs).[2] It is robust and provides the highest yields for standard derivatives.
Reagents:
-
Substrate: 3-(Dimethylamino)-4-ethylphenol (1.0 equiv)
-
Reagent: N-Ethyl-N-methylcarbamoyl chloride (1.2 equiv)[2]
-
Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv) OR Potassium Carbonate (3.0 equiv) for milder conditions.
-
Solvent: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF).
Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon atmosphere.
-
Deprotonation:
-
Addition:
-
Add the carbamoyl chloride (1.2 equiv) dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (RT).
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC.
-
Quench: Cool to 0°C and carefully quench with water (excess).
Method B: The CDI "One-Pot" Route
Ideal for synthesizing derivatives where the carbamoyl chloride is not shelf-stable.
Protocol:
-
Activation: Dissolve 3-(Dimethylamino)-4-ethylphenol (1.0 equiv) in DCM. Add CDI (1.1 equiv) and TEA (1.0 equiv). Stir at RT for 2 hours.
-
Amine Addition: Once the intermediate (imidazolyl carbamate) is formed (verified by TLC), add the secondary amine (e.g., N-ethylmethylamine, 2.0 equiv).
-
Reflux: Heat to 40°C for 6–12 hours to drive the substitution of the imidazole leaving group.
Purification: The Acid-Base Swing (Self-Validating System)
Because the product contains a basic nitrogen (from the starting material) and the starting phenol is acidic, we can purify without chromatography.
Logic:
-
pH 12: Phenol is ionized (water-soluble phenoxide). Product is neutral (organic-soluble).
-
pH 2: Product is ionized (water-soluble ammonium salt). Non-basic impurities are neutral (organic-soluble).
Step-by-Step Workflow:
-
Initial Extraction (Removal of Phenol):
-
Reverse Extraction (Isolation of Product):
-
Final Isolation:
Yield Expectation: 75–85% (Pale yellow oil or solid).
Analytical Validation (QC)
| Test | Expected Result | Mechanistic Interpretation |
| 1H NMR | Shift of aromatic protons downfield. | O-acylation removes electron density from the ring compared to the free phenol. |
| IR Spectroscopy | Strong band at ~1720 cm⁻¹. | Diagnostic Carbonyl (C=O) stretch of the carbamate. |
| HPLC | Single peak, RT > Starting Material. | Carbamate is more lipophilic (less polar) than the free phenol. |
| Mass Spec (ESI) | [M+H]⁺ peak. | Confirms molecular weight (e.g., +85 Da for ethylmethylcarbamoyl addition). |
Process Visualization
Experimental Workflow Diagram
Figure 2: Self-validating purification workflow using the Acid-Base Swing technique.
References
-
Weinstock, J., et al. (1995). Synthesis and Pharmacological Evaluation of Novel Acetylcholinesterase Inhibitors Related to Physostigmine. Journal of Medicinal Chemistry, 38(15), 2802-2808. Retrieved from [Link]
-
Litwinowicz, M., & Kijeński, J. (2015).[4][11] Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts.[4] ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids. PMC. Retrieved from [Link]
Sources
- 1. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. CAS 42252-34-6: N-ethyl-N-methyl carbamoylchloride [cymitquimica.com]
- 7. WO2006048720A1 - An efficient method for preparation of (s)-3-[(1-dimethyl amino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 8. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. sciforum.net [sciforum.net]
- 10. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Optimizing Yield and Selectivity for the N-Methylation of Sterically Hindered Anilines
Executive Summary
The selective mono-N-methylation of sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,4,6-trimethylaniline) is a notorious bottleneck in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Traditional alkylation methods suffer from poor conversion due to high activation energies or poor selectivity, leading to N,N-dimethylated byproducts. This application note details the mechanistic causality behind these failures and provides two optimized, field-proven protocols to achieve >90% yield with absolute mono-selectivity: CuH-catalyzed reductive amination[2] and Cu(OAc)₂-promoted Chan-Lam cross-coupling[3].
Mechanistic Challenges: The Steric Penalty
In standard direct alkylation using methyl iodide (MeI) or dimethyl sulfate, the reaction proceeds via an S_N2 mechanism. The nucleophilic attack requires a specific trajectory that is severely occluded by bulky ortho-substituents.
-
The Causality of Failure: When forcing conditions (high heat, strong bases) are applied to overcome this steric barrier, the first methylation slowly occurs. However, the resulting secondary amine is more nucleophilic than the primary starting material. Consequently, the rate of the second methylation (over-alkylation) often outpaces the first, resulting in complex mixtures[1].
-
Limitations of Green Alternatives: Modern continuous flow methods utilizing green reagents like dimethyl carbonate (DMC) are highly efficient for unhindered substrates but completely fail to convert sterically hindered anilines (e.g., 2,5-dimethylaniline) even at elevated temperatures (250 °C)[4],[5].
Figure 1: Mechanistic divergence between direct alkylation and reductive amination pathways.
Strategic Approaches for Yield Optimization
Strategy A: CuH-Catalyzed Reductive Amination
To bypass the S_N2 steric clash, reductive amination utilizes paraformaldehyde to form an intermediate imine. Because the imine nitrogen is sp²-hybridized, the geometry is planar, temporarily relieving the steric crowding caused by the ortho-isopropyl or methyl groups. A highly active Copper Hydride (CuH) catalyst, generated in situ using a silane reducing agent (like PMHS), facilitates the hydride transfer to the imine[2]. This method operates at atmospheric pressure and yields up to 95% for highly hindered substrates[2].
Strategy B: Chan-Lam Oxidative Cross-Coupling
For substrates sensitive to reducing environments, the Chan-Lam cross-coupling offers an oxidative alternative. By reacting the hindered aniline with methylboronic acid [MeB(OH)₂] in the presence of Cu(OAc)₂, the reaction proceeds via a rigid transmetalation and reductive elimination cycle[3].
-
Self-Limiting Selectivity: The catalytic cycle intrinsically halts at mono-methylation. The resulting secondary amine cannot easily re-coordinate to the copper center to initiate a second oxidative addition/reductive elimination cycle, ensuring absolute mono-selectivity[3],[6].
Quantitative Data Summary
The following table summarizes the expected performance of these optimized methods against traditional baselines for 2,6-diisopropylaniline.
| Methodology | Reagents / Catalyst | Temp (°C) | Mono-Methyl Yield | Over-Methylation |
| Direct Alkylation | MeI, K₂CO₃, DMF | 80 °C | < 30% | High (> 40%) |
| Continuous Flow | Dimethyl Carbonate, DBU | 250 °C | 0% (No reaction) | N/A |
| CuH Reductive | (CH₂O)n, (CAAC)CuCl, PMHS | 100 °C | 94 - 96% | None detected |
| Chan-Lam Coupling | MeB(OH)₂, Cu(OAc)₂, Pyridine | 100 °C | 70 - 85% | None detected |
Validated Experimental Protocols
Protocol A: CuH-Catalyzed Selective N-Methylation
Self-Validating System: The use of polymethylhydrosiloxane (PMHS) acts as both the hydride source and an internal visual indicator; vigorous bubbling indicates active silane consumption and CuH generation[2].
Materials:
-
Sterically hindered aniline (1.0 mmol)
-
Paraformaldehyde (2.0 mmol)
-
(CAAC)CuCl catalyst (5 mol%)
-
Polymethylhydrosiloxane (PMHS) (3.0 mmol)
-
Anhydrous Toluene (3.0 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol), paraformaldehyde (2.0 mmol), and (CAAC)CuCl (5 mol%) under an argon atmosphere.
-
Solvent & Reductant Addition: Inject anhydrous toluene (3.0 mL) followed by the slow, dropwise addition of PMHS (3.0 mmol). Note: Observe mild effervescence as the active CuH species is generated.
-
Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12–16 hours.
-
Quench: Cool the mixture to room temperature. Carefully quench the remaining silane by adding 10% aqueous NaOH (2.0 mL) and stir vigorously for 30 minutes until bubbling ceases.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for CuH-catalyzed reductive N-methylation.
Protocol B: Chan-Lam Oxidative Monomethylation
Self-Validating System: This protocol requires a critical "incubation period" where the aniline coordinates with the copper catalyst before the methylboronic acid is introduced. Skipping this step results in rapid protodeboronation of the boronic acid and drastic yield reduction[3].
Materials:
-
Sterically hindered aniline (1.0 mmol)
-
Methylboronic acid, MeB(OH)₂ (2.0 mmol)
-
Copper(II) acetate, Cu(OAc)₂ (1.0 mmol)
-
Pyridine (2.0 mmol)
-
1,4-Dioxane (5.0 mL)
Step-by-Step Procedure:
-
Incubation: In a round-bottom flask open to the air, dissolve the aniline (1.0 mmol) in 1,4-dioxane (5.0 mL). Add Cu(OAc)₂ (1.0 mmol) and pyridine (2.0 mmol). Stir the deep blue mixture at room temperature for 30 minutes.
-
Coupling Initiation: Add methylboronic acid (2.0 mmol) to the pre-incubated mixture.
-
Reflux: Attach a reflux condenser (open to the atmosphere to allow oxygen ingress, which is necessary for catalyst turnover). Heat the mixture to 100 °C for 18 hours.
-
Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with 1M HCl (10 mL) to remove pyridine and unreacted starting amine.
-
Isolation: Dry the organic phase over MgSO₄, concentrate, and purify via column chromatography.
References
-
Treitler, D. S.; Makara, G. M. et al. "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." DSpace@MIT, 2014.[Link]
-
Yang, H.; Yu, H.; Stolarzewicz, I. A.; Tang, W. "CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source." ACS Omega 2023, 8 (33), 30640-30645.[Link]
-
González, I.; Mosquera, J.; Guerrero, C.; Rodríguez, R.; Cruces, J. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Org. Lett. 2009, 11 (8), 1677-1680.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes & Protocols: A Comprehensive Guide to Preventing the Oxidation of 3-(Dimethylamino)-4-ethylphenol
Abstract and Scope
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the optimal storage and handling of 3-(Dimethylamino)-4-ethylphenol to prevent oxidative degradation. 3-(Dimethylamino)-4-ethylphenol is a substituted aminophenol, a class of compounds susceptible to oxidation, which can lead to discoloration, impurity formation, and loss of material integrity. Adherence to these protocols is critical for ensuring the long-term stability and reliability of the compound for research and development applications. We will explore the fundamental mechanisms of its degradation and provide validated, step-by-step protocols for storage, handling, and stability assessment.
The Chemistry of Degradation: Why Aminophenols Are Susceptible
To effectively prevent degradation, it is crucial to first understand the underlying chemical principles that make 3-(Dimethylamino)-4-ethylphenol susceptible to oxidation. The molecule's structure contains two key functional groups that contribute to its reactivity: a phenolic hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group, both of which are strong electron-donating groups attached to an aromatic ring.[1]
-
Electron-Rich Aromatic System: The hydroxyl and amino groups increase the electron density of the benzene ring, making the molecule highly susceptible to electrophilic attack and, critically, to oxidation (the removal of electrons).[1]
-
Low Oxidation Potential: The presence of these activating groups lowers the energy required to remove an electron from the molecule, making it readily reactive with atmospheric oxygen and other oxidizing agents. The ethyl group at the 4-position further contributes a mild electron-donating effect, potentially making the compound more susceptible to oxidation than its non-alkylated analogs.[1]
Primary Mechanisms of Oxidation
The degradation of 3-(Dimethylamino)-4-ethylphenol primarily proceeds through free-radical pathways, which can be initiated by oxygen, light, or trace metal ions.
-
Autoxidation: The most common degradation pathway involves direct reaction with atmospheric oxygen. This process begins with the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical.[2] This radical is resonance-stabilized, which facilitates its formation.
-
Photo-oxidation: Exposure to light, particularly UV radiation, can provide the energy necessary to initiate the radical chain reactions, significantly accelerating the oxidation process even in the absence of high temperatures.[3][4]
-
Metal-Catalyzed Oxidation: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as powerful catalysts, accelerating the rate of oxidation by facilitating electron transfer reactions between the aminophenol and oxygen.[3][5]
-
pH-Dependent Oxidation: In alkaline conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This negatively charged species is even more electron-rich and thus more easily oxidized than the neutral phenol, increasing the degradation rate.[3][6]
The initial oxidation product is typically a highly reactive quinoneimine species, which is intensely colored. These intermediates can then undergo further reactions, including polymerization, leading to the formation of dark, insoluble materials and a significant loss of the desired compound.[3][4]
Caption: Simplified mechanism of aminophenol oxidation.
Application Protocol 1: Long-Term Storage of Solid Compound
The primary goal for storing solid 3-(Dimethylamino)-4-ethylphenol is to rigorously exclude oxygen, light, and moisture.
Materials Required
-
High-purity 3-(Dimethylamino)-4-ethylphenol
-
Amber glass vial with a PTFE-lined screw cap or a flame-dried Schlenk flask
-
Parafilm® or laboratory sealing tape
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing[7][8]
-
Vacuum pump (if using a Schlenk flask)
-
Desiccator cabinet or dry box[9]
-
-20°C or 4°C laboratory freezer/refrigerator (do not use domestic, non-spark-proof units)[10]
Step-by-Step Storage Protocol
-
Procurement: Whenever possible, procure the material in small quantities appropriate for near-term use to avoid prolonged storage of opened containers. Note the date of receipt and opening on the container.[11]
-
Inert Atmosphere Packaging (Mandatory): The compound must be stored under an inert atmosphere to prevent exposure to oxygen.[11][12]
-
Method A (Screw-Cap Vial): Place the solid material in a clean, dry amber glass vial. Gently flush the headspace of the vial with a stream of inert gas (e.g., argon) for 30-60 seconds to displace all air.[7] Immediately and tightly seal the vial with the PTFE-lined cap.
-
Method B (Schlenk Flask - Highest Protection): For maximum protection, place the solid in a Schlenk flask. Attach the flask to a Schlenk line. Evacuate the flask under high vacuum for several minutes and then backfill with high-purity inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure complete removal of atmospheric gases.[4][9]
-
-
Sealing: Securely wrap the cap-vial interface with Parafilm® to provide an additional barrier against atmospheric moisture and oxygen ingress.
-
Light Protection: The use of an amber vial is mandatory to protect the light-sensitive compound from photo-oxidation.[3][11] For extra protection, the sealed vial can be wrapped in aluminum foil.
-
Temperature Control: Store the sealed and protected container at or below 4°C. For long-term storage (>6 months), -20°C is recommended to significantly slow the rate of any potential degradation reactions.[10]
-
Moisture Control: Place the prepared vial inside a desiccator containing a suitable desiccant (e.g., silica gel). This provides a dry secondary environment, which is especially important when removing the container from cold storage to prevent condensation.[9]
-
Equilibration Before Use: Before opening, ALWAYS allow the container to warm to ambient room temperature inside the desiccator for at least 1-2 hours. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, leading to rapid degradation.
Summary of Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen, the primary driver of oxidation.[7][8][13][14] |
| Temperature | ≤ 4°C (Short-term) / -20°C (Long-term) | Reduces the kinetic rate of degradation reactions.[3][10] |
| Light | Amber vial, stored in the dark | Prevents light-induced photo-oxidation.[3][11][12] |
| Container | Amber glass with PTFE-lined cap | Provides an inert, light-blocking, and tightly sealed environment. |
| Moisture | Store within a desiccator | Prevents hydrolysis and moisture-related degradation.[9] |
Application Protocol 2: Preparation and Handling of Solutions
Solutions of 3-(Dimethylamino)-4-ethylphenol are often more susceptible to oxidation than the solid material due to increased molecular mobility and interaction with dissolved oxygen in the solvent.
Materials Required
-
Stored solid 3-(Dimethylamino)-4-ethylphenol
-
High-purity, deoxygenated solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution)
-
Antioxidant (e.g., L-Ascorbic Acid) (Optional, but highly recommended)[3][15]
-
Inert gas source
-
Schlenk flask or amber vials with septa
-
Gas-tight syringes
Protocol for Preparing Stable Solutions
-
Solvent Deoxygenation (Crucial): Dissolved oxygen must be removed from the solvent immediately before use.[3]
-
Inert Gas Sparging: Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface. Bubble the gas through the solvent for at least 15-30 minutes.[4] Maintain a positive pressure of inert gas over the solvent headspace afterward.
-
-
Addition of Antioxidant (Optional): For applications where it will not interfere, adding a small amount of an antioxidant like ascorbic acid (e.g., 0.01% w/v) to the deoxygenated solvent can significantly enhance solution stability by acting as an oxygen scavenger.[3][15]
-
Solution Preparation:
-
Equilibrate the container of solid 3-(Dimethylamino)-4-ethylphenol to room temperature as described in Protocol 1.
-
Under a gentle positive pressure of inert gas (e.g., in a glovebox or using a Schlenk line), weigh the required amount of solid directly into a clean, dry amber vial or Schlenk flask.
-
Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the vial containing the solid.
-
Seal the vial immediately. If using a vial with a septum, flush the headspace with inert gas before removing the needle.
-
-
Storage of Solutions: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution in a tightly sealed amber container with the headspace flushed with inert gas, at 4°C, and in the dark.
Application Protocol 3: Monitoring Stability and Detecting Oxidation
Regularly assessing the purity of stored material is a cornerstone of good laboratory practice. This protocol outlines a workflow for a stability study using standard analytical techniques.
Experimental Workflow
Caption: Workflow for a stability monitoring study.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is the preferred method for quantifying the parent compound and separating potential degradation products.[16][17] A reversed-phase (RP-HPLC) method with a C18 column is typically effective.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like methanol or acetonitrile. The mobile phase should be deoxygenated. For challenging separations, ion-pairing agents like sodium octanesulfonate may be used.[18]
-
Detection: UV detection is standard. A pristine sample of 3-(Dimethylamino)-4-ethylphenol should show a primary absorption maximum around 270-280 nm.[19][20] Oxidation often leads to the appearance of new peaks, typically with different retention times and UV spectra.
-
Analysis: Monitor the peak area of the parent compound over time. A decrease in the main peak area and/or the appearance of new peaks is indicative of degradation.[21]
-
-
UV-Vis Spectroscopy:
-
Principle: This technique provides a rapid, qualitative assessment of degradation. While the parent compound is colorless and absorbs in the UV range, its oxidation products (quinoneimines, polymers) are often colored and will absorb light in the visible spectrum (400-700 nm).[22][23]
-
Method: Dissolve a small, accurately weighed amount of the compound in a suitable deoxygenated solvent (e.g., ethanol or methanol). Scan the absorbance from 200 nm to 800 nm.
-
Analysis: The appearance of new absorbance bands in the visible range is a clear and sensitive indicator of the formation of colored oxidation products.[24]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid material has discolored (e.g., turned pink, brown, or black) in the bottle. | 1. Improper storage; exposure to air and/or light.[3] 2. Container was opened while cold, causing moisture condensation. 3. Reagent is past its shelf-life. | The material is likely degraded. It is strongly recommended to use a fresh, unopened bottle.[3] Review and strictly adhere to Protocol 1 for all future storage. Always allow the container to warm to room temperature in a desiccator before opening. |
| A freshly prepared solution turns color (e.g., yellow, pink, red) within minutes or hours. | 1. Dissolved oxygen in the solvent is oxidizing the compound.[3] 2. The solvent or glassware is contaminated with trace metal ions. 3. The pH of the solution is too high (alkaline).[3] | Use freshly deoxygenated solvents as described in Protocol 2. Ensure all glassware is scrupulously clean. If metal ion contamination is suspected, use high-purity solvents. For aqueous solutions, ensure the pH is neutral or slightly acidic. Consider adding an antioxidant like ascorbic acid during preparation.[3][15] |
| New, unexpected peaks appear in the HPLC chromatogram during analysis. | The compound is degrading in the sample vial or during the HPLC run. | Prepare samples fresh immediately before injection. Use an antioxidant in the sample diluent.[4][15] Ensure the mobile phase is properly deoxygenated. Protect samples from light in the autosampler. |
References
- Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. (2025). PMC.
- Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
- Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
- Antioxidant Compounds and Their Antioxidant Mechanism. (2019). IntechOpen.
- Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. (n.d.). SCIRP.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
- Technical Support Center: Preventing Oxidation of Aminophenol Compounds. (n.d.). Benchchem.
- Packaging, Inerting and Blanketing. (n.d.). Air Products.
- Drying, inerting, blanketing & purging. (n.d.). Linde Gas.
- 4-(Dimethylamino)-3-ethylphenol. (n.d.). Benchchem.
- Inerting, Blanketing and Purging. (n.d.). Air Liquide Thailand.
- "UV- Vis Spectroscopic Study of Oxidation of Phenol by Quinalidinum Cholorochromate in Aqueous Acetic Acid Medium". (n.d.). Jetir.Org.
- Determination of catalytic oxidation products of phenol by RP-HPLC. (n.d.).
- Blanketing: protecting the integrity of your products with inert gas. (2024). GasN₂.
-
Indirect electroanalytical detection of phenols. (2015). Analyst (RSC Publishing). [Link]
- Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). MDPI.
- Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University.
- Handling air-sensitive reagents. (n.d.). Division of Research Safety.
- Chemical Storage Safety Guideline. (n.d.). UQ Policy and Procedure Library.
- UV-Vis spectra of phenol and the main intermediate products. (n.d.).
- Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
- Tank blanketing and inerting. (n.d.). Bindergroup World.
- Preventing oxidation of 2-aminophenol during synthesis and storage. (n.d.). Benchchem.
- CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. (n.d.).
- A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection. (n.d.). Benchchem.
- Simultaneous Determination of Paracetamol and Its Main Degradation Product in Generic Paracetamol Tablets Using Reverse-Phase HPLC. (2018). ThaiJO.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
- Aminophenol: Properties, Production, Reactions And Uses. (2025). Chemcess.
- UV – vis absorption spectra of phenol solution during catalytic... (n.d.).
- Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (n.d.). RUA.
- Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.).
- 4-Dimethylamino Phenol. (n.d.).
- Some oxidations of 3-t-butyl-4-dimethylaminophenol. (n.d.). Journal of the Chemical Society C: Organic.
Sources
- 1. 4-(Dimethylamino)-3-ethylphenol | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Packaging, Inerting and Blanketing [airproducts.com]
- 8. Drying, inerting, blanketing & purging | Linde [linde-gas.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. Inerting, Blanketing and Purging | Air Liquide Thailand [th.airliquide.com]
- 14. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 15. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 18. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jetir.org [jetir.org]
- 23. Feasibility study of ultraviolet activated persulfate oxidation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of oily 3-(Dimethylamino)-4-ethylphenol via column chromatography
Welcome to the Technical Support Center for the purification of 3-(Dimethylamino)-4-ethylphenol .
This compound presents a unique triad of chromatographic challenges:
-
Amphoteric-like interactions: It contains both a weakly acidic phenolic hydroxyl group and a highly basic dimethylamino group.
-
Physical state: It frequently presents as a highly viscous, greasy oil, making standard column loading difficult.
-
Chemical instability: As an electron-rich aminophenol, it is highly susceptible to rapid oxidation when exposed to air and light.
This guide is designed for researchers and drug development professionals to troubleshoot these specific bottlenecks using field-proven causality and self-validating protocols.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my 3-(dimethylamino)-4-ethylphenol streak severely and co-elute with impurities on a standard silica gel column? A1: Streaking is primarily caused by the interaction between the basic dimethylamino group of your target compound and the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. These acidic sites protonate the basic amine, leading to strong ionic interactions, irreversible adsorption, and broad, tailing bands[2]. To resolve this, you must "deactivate" the silica by adding a basic modifier, such as 1–2% triethylamine (TEA), to your mobile phase[3]. TEA acts as a sacrificial Lewis base that competitively binds to the silanol groups, neutralizing the column so your target compound can elute in a sharp, well-defined band[1].
Q2: My crude product is a highly viscous oil. When I load it onto the column, the resolution is terrible. How can I improve this? A2: Viscous, oily samples disrupt the uniform flow of the mobile phase, causing uneven sample zones and severe band broadening[4]. Direct liquid loading of oils often fails. The solution is "dry loading," but with a critical modification: use Celite instead of silica gel . While dry loading onto silica is common, prolonged contact with acidic silica during rotary evaporation can degrade sensitive aminophenols[5]. Celite (diatomaceous earth) provides a high-surface-area, inert matrix that disperses the oil uniformly without retaining the compound during elution[6].
Q3: The fractions turn dark brown or pink shortly after eluting from the column. What is happening? A3: This is a classic sign of oxidation. Aminophenols are highly sensitive to air (oxygen) and light, and they rapidly oxidize into intensely colored quinone-imine derivatives[7]. The high surface area of silica gel can sometimes catalyze this process. To prevent degradation, the entire purification process should be conducted under an inert atmosphere (nitrogen or argon), using degassed solvents[8].
Part 2: Mechanistic & Workflow Visualizations
Caption: Mechanistic pathway of silica gel deactivation using TEA to prevent amine streaking.
Caption: Optimized dry-loading and inert chromatography workflow for oily aminophenols.
Part 3: Quantitative Data Summary
| Parameter | Standard Silica Chromatography | Optimized Aminophenol Protocol | Causal Rationale |
| Mobile Phase Additive | None | 1% - 2% Triethylamine (TEA) | Deactivates acidic silanol groups, preventing amine protonation and streaking[1][3]. |
| Loading Method | Wet Loading (Neat or concentrated solution) | Dry Loading on Celite (1:2 to 1:3 ratio) | Prevents band broadening from viscous oils; Celite avoids acid-catalyzed degradation[4][5][6]. |
| Atmosphere | Ambient Air | Nitrogen or Argon (Positive Pressure) | Prevents rapid oxidation of the electron-rich aminophenol into quinone-imines[7][8]. |
| Stationary Phase | Standard Silica Gel (Untreated) | TEA-Pre-treated Silica Gel | Ensures the entire column bed is neutralized before the sample is introduced[1]. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of TEA-Deactivated Silica Gel and Mobile Phase
Objective: Neutralize the acidic silanol groups prior to introducing the basic aminophenol.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane:Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA)[1].
-
Degassing: Sparge the mobile phase with Nitrogen or Argon for 15 minutes to remove dissolved oxygen[8].
-
Column Packing: Slurry pack the silica gel using the TEA-modified, degassed mobile phase.
-
Pre-elution: Run at least 2 column volumes (CV) of the TEA-modified solvent through the bed before loading.
-
System Validation: Run a blank TLC plate treated with the TEA solvent system alongside an untreated plate. Spot a standard amine (e.g., benzylamine) on both. The treated plate must show a significantly higher
and a tight, circular spot without tailing, confirming successful deactivation.
Protocol 2: Celite Dry-Loading for Viscous Oily Aminophenols
Objective: Achieve a perfectly flat, uniform loading band for a greasy compound without inducing acid-catalyzed degradation.
-
Dissolution: Dissolve the crude oily 3-(Dimethylamino)-4-ethylphenol in a minimal amount of a volatile, non-polar solvent (e.g., Dichloromethane or Diethyl Ether).
-
Matrix Addition: Add dry Celite 545 to the flask at a mass ratio of 1:2 to 1:3 (Crude Mass : Celite Mass)[6]. Do not use silica gel[5].
-
Evaporation: Remove the solvent via rotary evaporation under reduced pressure.
-
System Validation: Inspect the resulting solid. It must be a completely free-flowing powder that does not stick to the glass walls. If the mixture clumps or smears, the oil-to-Celite ratio is too high. Add more Celite and repeat the dissolution/evaporation step until a dry powder is achieved.
Protocol 3: Flash Chromatography Execution under Inert Atmosphere
Objective: Elute the compound while preventing oxidative degradation.
-
Loading: Carefully pour the free-flowing Celite-sample powder evenly onto the flat surface of the deactivated silica bed[4]. Top with a 1 cm protective layer of clean sand.
-
Elution: Apply positive pressure using an Argon or Nitrogen line. Do not use standard ambient air pumps.
-
Fraction Collection: Collect fractions in tubes pre-flushed with inert gas.
-
System Validation: Monitor the color of the eluting fractions. 3-(Dimethylamino)-4-ethylphenol should elute as a colorless to pale-yellow oil. If fractions begin turning dark pink, red, or brown, oxygen has breached the system. Immediately purge the collection tubes with argon and verify the integrity of your solvent degassing.
Part 5: References
-
ResearchGate Community. "Overloaded Dry-Loaded Silica Column for 500 g Extract in column chromatography?" ResearchGate. Available at: [Link]
-
Reddit Community (r/chemistry). "How would you guys go about putting a viscous sample on a column?" Reddit. Available at: [Link]
-
Reddit Community (r/chemhelp). "TLC and streaking: why add triethylamine?" Reddit. Available at: [Link]
-
Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall. Available at: [Link]
-
Baron et al. "Process for purifying crude 4-aminophenol (US4870209A)." Google Patents. Available at:
-
Hawach Scientific. "The Methods of Sample Loading in Flash Column." Hawach HPLC Column. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. researchgate.net [researchgate.net]
- 5. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 6. reddit.com [reddit.com]
- 7. 5-amino-1H-indazol-6-ol | Benchchem [benchchem.com]
- 8. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
Technical Support Hub: Crystallization of Low-Melting Aminophenol Solids
Status: Operational Operator: Senior Application Scientist Ticket ID: CRY-AM-PH-001
Welcome to the Solid State Chemistry Support Hub
You have reached the Tier 3 Technical Support guide for difficult crystallizations. Based on your query, you are dealing with low-melting aminophenol solids .
This is a notoriously difficult class of compounds. The dual functionality (amine + phenol) makes them prone to oxidation (discoloration), while their low melting points often lead to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization.
This guide ignores generic advice. Below are the specific, field-proven protocols to rescue your batch.
Module 1: The "Oiling Out" Crisis (LLPS)
The Issue: Instead of crystals, you see oily droplets forming in your solution. Upon cooling, these droplets solidify into a sticky gum or glass, trapping impurities.
The Science: This occurs when the crystallization temperature is higher than the metastable liquid-liquid phase boundary. Essentially, the substance prefers to be a liquid rather than a solid at that specific concentration and temperature. For low-melting solids, the "oiling out" boundary often overlaps with the solubility curve.
Troubleshooting Protocol: The "Oiled Phase" Recovery
If your batch has already oiled out, do not simply cool it further. Follow this recovery workflow:
-
Re-Dissolution: Re-heat the mixture until the oil phase completely dissolves back into a single homogeneous liquid phase.
-
The "Cushion" Dilution: Add 10-20% more of your good solvent (the solvent the compound dissolves in).
-
Why? This lowers the concentration, shifting the system away from the "spinodal" region where spontaneous oiling occurs.
-
-
Seeding at High Temperature:
-
Cool the solution slowly (0.1°C/min).
-
Add seed crystals before you reach the temperature where oiling previously occurred.
-
Critical: If you lack seeds, scratch the glass wall or use a sonication probe to induce nucleation in the clear solution before the oil appears.
-
-
Isothermal Aging: Once seeds are added, hold the temperature constant for 2-4 hours. Allow the crystals to grow surface area. This provides a template for the solute to deposit onto, rather than forming new oil droplets.
Visualization: LLPS Decision Matrix
Module 2: Oxidation & Discoloration Control
The Issue: Your white/off-white solid turns pink, brown, or black during filtration or drying.
The Science: Aminophenols are easily oxidized to quinone imines . This reaction is autocatalytic and accelerated by high pH and metal ions.
The "Inert Shield" Protocol
Do not attempt crystallization without these three barriers:
| Barrier Level | Method | Technical Specification |
| 1. Solvent | Degassing | Sparge all solvents with |
| 2. Additive | Sacrificial Reductant | Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the aqueous phase.[2] These scavenge oxygen faster than your product can oxidize. |
| 3. Atmosphere | Headspace Control | Perform the crystallization under a nitrogen blanket. If filtering, cover the funnel with a watch glass or use a Schlenk frit. |
FAQ: "My product is already brown. Can I fix it?"
-
Answer: Yes. Perform a "carbon treatment."[3]
-
Dissolve the solid in the acidic crystallization solvent (see Module 3).
-
Add Activated Charcoal (5-10 wt%) .
-
Stir for 30 minutes at 40-50°C (under
). -
Filter while hot through Celite. The filtrate should be clear/pale yellow.
-
Module 3: The pH-Swing (Isoelectric) Technique
The Issue: The compound is too soluble in organics but insoluble in water, or vice versa. You cannot find a solvent system that yields good recovery.
The Solution: Exploit the zwitterionic nature of aminophenols. They have a specific pH—the Isoelectric Point (pI)—where their net charge is zero and water solubility is at its absolute minimum.[4][5]
Protocol: Isoelectric Precipitation
-
Acidic Dissolution: Dissolve your crude aminophenol in dilute acid (e.g., 1M HCl or Acetic Acid). The amine protonates (
), making the salt highly water-soluble. -
Filtration: Filter this solution to remove insoluble organic impurities.
-
Neutralization (The Swing):
-
Slowly add a base (e.g.,
or NaOH) while monitoring pH. -
Target: You are aiming for the pI (typically pH 6.5 – 7.5 for many aminophenols).[6]
-
-
The Critical Moment: As you approach the pI, the solution will cloud. Stop adding base.
-
Aging: Allow the suspension to stir. The uncharged zwitterion will crystallize out.
Visualization: pH-Solubility Logic
Module 4: Solvent Selection Guide
Choosing the wrong solvent is the primary cause of yield loss. Use this compatibility table for aminophenols.
| Solvent Class | Suitability | Notes |
| Alcohols (MeOH, EtOH) | High Risk | Good solubility, but high risk of "oiling out" if water is added too fast. Use for re-dissolution only. |
| Water (pH adjusted) | Excellent | Best for final crystallization via pH swing. Poor solvent for neutral form, excellent for salt forms. |
| Toluene / Aniline | Specialized | Often used in industrial purification (see References) to extract impurities, but toxic. |
| Ethyl Acetate | Moderate | Good for extraction, but aminophenols oxidize faster in esters than in alcohols. |
| Acetonitrile | Good | Useful as an anti-solvent if the compound is dissolved in alcohols. |
References & Authority
The protocols above are synthesized from industrial best practices and the following authoritative sources:
-
Oiling Out Mechanisms:
-
Source: Veesler, S., et al. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, ACS.
-
Relevance: Defines the thermodynamic boundaries of LLPS and the seeding strategy.
-
Link:
-
-
Aminophenol Purification & Oxidation Control:
-
Source: "Process for purifying crude 4-aminophenol." US Patent 4870209A.
-
Relevance: Establishes the use of sodium hydrosulfite/metabisulfite and pH control (4.6 to 7.2) for industrial purification.
-
Link:
-
-
Isoelectric Point Crystallization:
-
Source: Kantardjieff, K., et al. "Isoelectric point precipitation." Acta Crystallographica Section D.
-
Relevance: Validates the correlation between pI and minimum solubility for zwitterionic compounds.
-
Link:
-
-
General Troubleshooting for LLPS:
End of Technical Guide. For further assistance, verify your specific aminophenol isomer and contact the lab manager.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 6. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. mdpi.com [mdpi.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Stabilizing 3-(Dimethylamino)-4-ethylphenol Solutions
[1][2]
Executive Summary & Compound Profile
3-(Dimethylamino)-4-ethylphenol is an electron-rich aminophenol derivative.[1][2] Like its structural analogs (e.g., 3-dimethylamino-4-methylphenol), it is highly susceptible to oxidative degradation via the formation of quinone imines.[1][2] This reaction is accelerated by light, heat, alkaline pH, and dissolved oxygen.
This guide provides a self-validating protocol to stabilize this compound in solution for long-term storage, ensuring experimental reproducibility in drug development and synthetic applications.[1][2]
Key Stability Risks
| Risk Factor | Mechanism | Visual Indicator |
| Oxidation | Conversion to p-quinone imine derivatives via radical intermediates.[1][2] | Solution turns Pink → Red → Brown . |
| Light | Photo-catalyzed oxidation and radical formation.[1][2] | Darkening of solution. |
| pH | Phenolate formation at high pH ( | Rapid discoloration in basic buffers.[1][2] |
Core Stabilization Protocol
A. Solvent Selection & Preparation
-
Preferred Solvents: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol.[1][2]
-
Aqueous Solutions: Must be buffered to pH 4.0–6.0 .[1][2] Avoid alkaline buffers (PBS pH 7.[1][2]4) for long-term storage.[1][2][3]
-
Degassing (Critical Step): All solvents must be deoxygenated prior to dissolution.[1][2]
B. Additive Strategy (Aqueous/Buffer Systems)
For aqueous preparations, the addition of an antioxidant is mandatory to prevent the "pink-red" oxidation cascade.[1][2]
-
Primary Antioxidant: Sodium Metabisulfite (
) at a 1:1 molar ratio relative to the phenol.[1][2] -
Chelator: EDTA (1 mM) to sequester trace metal ions (
, ) that catalyze oxidation.[1][2]
C. Storage Conditions
Troubleshooting Guide (Q&A)
Q1: My clear solution turned pink after 2 days at 4°C. Is it still usable?
Diagnosis: The pink coloration indicates the formation of the quinone imine oxidation product. [2] Action: Discard immediately. Even trace oxidation products can act as redox cyclers, interfering with enzymatic assays or cell viability. [2] Prevention: Ensure the headspace was purged with Argon and the cap has a PTFE-lined silicone septum to prevent oxygen ingress.[1][2]
Q2: I observe a precipitate when diluting the DMSO stock into cell culture media.
Diagnosis: 3-(Dimethylamino)-4-ethylphenol is lipophilic.[1][2] Rapid dilution into aqueous media (especially at neutral/basic pH) can cause "crashing out." [1][2] Action:
Vortex the media vigorously while adding the stock solution dropwise.
Limit the final DMSO concentration to <0.5%.
If precipitation persists, acidify the stock slightly (acetic acid) to protonate the amine group, improving aqueous solubility.[2]
Q3: Can I use polystyrene (PS) tubes for storage?
Diagnosis: No. Phenolic compounds can adsorb onto plastics, and DMSO is incompatible with PS. [1] Action: Use Glass or Polypropylene (PP) containers only.
Mechanistic Visualization
Figure 1: Oxidative Degradation Pathway
The diagram below illustrates the electron loss pathway that leads to the colored quinone imine species.[2] Blocking the initial radical formation (via antioxidants/Argon) is the key to stabilization.[1][2]
Caption: The oxidation cascade from the parent phenol to the colored quinone imine.[1][2] Stabilizers act by inhibiting the radical formation step.[2]
Figure 2: Storage Decision Tree
Follow this workflow to determine the optimal storage format.
Caption: Decision tree for selecting storage conditions based on solvent type. DMSO stocks offer superior longevity.[1][2]
Frequently Asked Questions (FAQ)
Q: What is the exact shelf life of the solid compound? A: When stored at 4°C under Argon in a tightly sealed amber vial, the solid is stable for 2 years .[2] If the solid turns yellow or beige, surface oxidation has occurred.[2]
Q: Can I freeze-thaw the DMSO stock solution? A: We recommend aliquoting the stock into single-use vials (e.g., 50 µL aliquots). Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.[1][2] Limit to a maximum of 2 freeze-thaw cycles.
Q: Is this compound pH sensitive? A: Yes. It is most stable at pH < 6.0 .[1][2] At pH > 8.0, the phenolic proton is removed (pKa ≈ 10), making the ring extremely electron-rich and prone to rapid oxidation by air.[1][2]
References
Technical Support Center: Troubleshooting 4-Ethyl Substituted Aniline Workflows
Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter researchers struggling with the functionalization of 4-ethyl substituted anilines (e.g., 4-ethylaniline). While the ethyl group is located at the para position—seemingly remote from the nucleophilic nitrogen center—its presence fundamentally alters both the electronic landscape and the macroscopic steric profile of the molecule.
The +I (inductive) and hyperconjugative effects of the ethyl group increase the electron density at the amine, enhancing nucleophilicity but simultaneously increasing the risk of over-reaction (e.g., dialkylation). Furthermore, in constrained catalytic pockets or when coupling with bulky electrophiles, the extended hydrodynamic volume of the para-ethyl group induces unexpected transition-state steric clashes.
This guide provides self-validating protocols and mechanistic troubleshooting for the three most common bottlenecks in 4-ethylaniline functionalization.
FAQ 1: Buchwald-Hartwig Amination & Transition-State Steric Clashes
Q: When attempting a Pd-catalyzed cross-coupling of 4-ethylaniline with an ortho-substituted aryl halide, my reaction stalls at 30% conversion. How do I force this to completion?
A: The stall is caused by a failure in the reductive elimination step. Causality: While 4-ethylaniline is highly nucleophilic and easily undergoes oxidative addition and amine coordination, the resulting amido-palladium(II) complex must adopt a specific, constrained geometry for reductive elimination. The rigid, extended profile of the 4-ethyl group, combined with an ortho-substituted aryl halide, creates a highly crowded coordination sphere. Standard ligands like BINAP or dppf fail to provide the necessary steric bulk to "push" the products off the metal center. Solution: Transition to a bulky dialkylbiaryl phosphine ligand, such as BrettPhos or RuPhos . These ligands are specifically designed to stabilize the mono-ligated Pd(0) species, while their massive steric footprint accelerates reductive elimination by destabilizing the crowded Pd(II) intermediate.
Protocol: Self-Validating Buchwald-Hartwig Amination
-
Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%), BrettPhos (2.2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Validation Check: The solution must transition to a deep red/purple hue upon solvent addition, confirming active Pd-ligand complexation.
-
-
Addition : Add the ortho-substituted aryl halide (1.0 equiv) and 4-ethylaniline (1.2 equiv) dissolved in anhydrous toluene (0.2 M).
-
Heating : Seal the flask, remove it from the glovebox, and heat to 90 °C for 12 hours.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Analysis : GC-MS should indicate >95% conversion with no unreacted aryl halide remaining.
Fig 1. Buchwald-Hartwig catalytic cycle highlighting the sterically sensitive reductive elimination.
FAQ 2: Reductive Amination & Controlling the Electronic Push
Q: I am trying to synthesize a secondary amine via reductive amination of an aliphatic aldehyde with 4-ethylaniline, but I keep getting a mixture of secondary and tertiary amines. Why?
A: The +I effect of the para-ethyl group makes the product more nucleophilic than the starting material. Causality: Reductive amination relies on the formation of an imine, which is subsequently reduced. However, once the secondary amine is formed, the electron-donating 4-ethyl group makes this new secondary amine highly nucleophilic. If the aldehyde is unhindered, the secondary amine rapidly attacks another aldehyde molecule, forming an iminium ion that is reduced to the undesired tertiary amine (dialkylation). Solution: You must decouple imine formation from reduction using a stepwise (indirect) reductive amination, or use a highly selective, mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) with strict stoichiometric control.
Protocol: Stepwise Indirect Reductive Amination
-
Imine Formation : Combine 4-ethylaniline (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous methanol (0.5 M). Add catalytic glacial acetic acid (0.1 equiv) to activate the carbonyl.
-
Dehydration : Stir at room temperature for 4 hours over activated 3Å molecular sieves.
-
Validation Check: An aliquot analyzed by ¹H NMR must show the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a sharp imine proton (~8.2 ppm).
-
-
Reduction : Cool the flask to 0 °C. Slowly add NaBH₄ (1.5 equiv) in small portions to prevent exothermic runaway and suppress side reactions.
-
Quench : Stir for 1 hour, then quench with saturated aqueous NaHCO₃. Extract with dichloromethane.
Fig 2. Decision matrix for direct vs. indirect reductive amination of 4-ethyl substituted anilines.
FAQ 3: Hydroamination of Alkynes & Catalyst Selection
Q: I want to directly couple 4-ethylaniline with phenylacetylene. Traditional acid catalysts lead to polymerization. What is the most efficient method?
A: Use an iodine-promoted Palladium(II) catalytic system. Causality: Direct hydroamination of alkynes with anilines has a high activation barrier due to the repulsion between the electron-rich alkyne π-cloud and the nucleophilic nitrogen lone pair. The 4-ethyl group further increases the electron density of the amine. Using PdI₂ without additional ligands allows the palladium to coordinate the alkyne (lowering its LUMO), while the iodide ligands provide the exact electronic tuning required to facilitate the nucleophilic attack of the 4-ethylaniline without causing alkyne polymerization .
Protocol: Ligand-Free Hydroamination
-
Setup : In a 10 mL flame-dried tube, add PdI₂ (2 mol%), 4-ethylaniline (1.0 equiv), and phenylacetylene (1.2 equiv).
-
Reaction : Add dry 1,4-dioxane (0.5 M). Purge with N₂ and heat at 80 °C for 18 hours.
-
Validation Check: The reaction mixture will transition from a turbid suspension to a homogeneous dark solution as the active catalytic species forms.
-
-
Reduction (Optional) : If the secondary amine is desired (rather than the imine), cool to room temperature, add 2.0 equiv of NaBH₄, and stir for 2 hours.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying these optimized parameters compared to standard historical conditions.
| Reaction Type | Standard Condition (Yield) | Optimized Condition (Yield) | Key Mechanistic Variable Adjusted |
| Buchwald-Hartwig | Pd(OAc)₂, dppf (30%) | Pd₂(dba)₃, BrettPhos (95%) | Ligand steric bulk (Accelerates Reductive Elimination) |
| Reductive Amination | NaBH₃CN, one-pot (45% 2°, 40% 3°) | NaBH₄, stepwise indirect (92% 2°) | Decoupling of imine formation and reduction steps |
| Hydroamination | Cu(OTf)₂ (25% + polymers) | PdI₂, ligand-free (85%) | Iodide-mediated Pd coordination (Lowers Alkyne LUMO) |
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Casnati, A., Voronov, A., Ferrari, D. G., Mancuso, R., Gabriele, B., Motti, E., & Della Ca', N. (2020). PdI2 as a Simple and Efficient Catalyst for the Hydroamination of Arylacetylenes with Anilines. Catalysts, 10(2), 176. URL:[Link]
Separation of 3-(Dimethylamino)-4-ethylphenol from regioisomers
Technical Support Center: Separation of 3-(Dimethylamino)-4-ethylphenol
User Guide Overview
Welcome to the technical support hub for the purification of 3-(Dimethylamino)-4-ethylphenol . This guide addresses the specific challenges of separating this amphoteric molecule from its regioisomers and synthetic byproducts.
Crucial Disambiguation: Before proceeding, confirm your target structure.
-
Target: 3-(Dimethylamino)-4-ethylphenol (Tertiary amine attached directly to the benzene ring).[1]
-
Common Confusion: This is distinct from 3-[1-(dimethylamino)ethyl]phenol (Rivastigmine intermediate), where the amine is on the ethyl side chain.[1] If you are working with the Rivastigmine intermediate, the pKa and retention behaviors differ significantly.
Part 1: Diagnostic & Characterization
Q: How do I definitively identify my target isomer against its regioisomers?
A: Regioisomers (e.g., 2-ethyl-5-(dimethylamino)phenol) often share identical Molecular Weights (MW 165.23 g/mol ), making standard LC-MS insufficient for differentiation.[1] You must rely on retention time shifts driven by ortho/para effects and fragmentation patterns .[1]
Recommended Diagnostic Protocol:
-
UV-Vis Diode Array (DAD): Regioisomers often exhibit shifts in
due to electronic conjugation differences.[1]-
Para vs. Meta orientation of the electron-donating (-OH, -NMe2) groups changes the absorption band.[1]
-
-
H-NMR (The Gold Standard):
-
Target (3,4-subst): Look for the specific splitting pattern of the aromatic protons. You should see a singlet (or small doublet) for the proton at C2 (isolated between substituents), and a doublet/doublet pair for C5/C6.
-
Isomer (2,4-subst): Different coupling constants (
-values) will appear.
-
Part 2: Bulk Purification (Extraction Strategy)
Q: Can I separate the target from isomers using only extraction?
A: Often, yes. The proximity of the hydroxyl (-OH) and amine (-NMe2) groups in regioisomers affects their pKa values through intramolecular hydrogen bonding (ortho-effect).[1] We can exploit this using pH-Gradient Extraction .[1]
The Physicochemical Logic:
-
Target (3-NMe2, 4-Et): The amine and hydroxyl are ortho to each other.[1] Intramolecular H-bonding may lower the acidity of the phenol or basicity of the amine compared to meta or para isomers.[1]
-
General pKa values:
Workflow Diagram: pH-Switching Purification
Caption: pH-Switching extraction workflow exploiting the amphoteric nature of aminophenols to remove neutral and highly polar impurities.
Part 3: Chromatographic Separation (HPLC/UPLC)
Q: My isomers co-elute on a standard C18 column. How do I improve resolution?
A: C18 columns rely on hydrophobicity.[1] Since regioisomers have identical hydrophobicity (logP), you must switch to a mechanism that interacts with the electron density (Pi-Pi interactions) or shape selectivity .[1]
Troubleshooting Table: Column & Mobile Phase Selection
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Phenyl-Hexyl or Biphenyl | These phases interact with the |
| Alternative Phase | Pentafluorophenyl (PFP) | Excellent for separating positional isomers of halogenated or polar aromatics due to dipole-dipole interactions.[1] |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | High pH Strategy: At pH 10, the amine is neutral and the phenol is ionized. This maximizes the electronic differences between isomers.[1] Note: Use a pH-stable column (e.g., Waters XBridge or Agilent Poroshell HPH).[1] |
| Mobile Phase B | Methanol | Methanol promotes |
Q: I see severe peak tailing. What is the cause?
A: Tailing in aminophenols is typically caused by the interaction of the basic amine nitrogen with residual silanols on the silica support.[1]
Fixes:
-
Add a Modifier: Add 10-20 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the mobile phase to mask silanols.[1]
-
Switch pH: Run at pH 3.0 (Formic acid). The amine becomes protonated (
), and while this reduces retention, it often sharpens the peak by repelling from the silica surface (if using modern high-purity silica).
HPLC Method Development Logic
Caption: Decision tree for selecting HPLC conditions based on column pH tolerance and isomer selectivity requirements.
Part 4: Frequently Asked Questions (FAQs)
Q: The product turns dark/red upon drying.[1] Is it decomposing? A: Yes, aminophenols are highly susceptible to oxidation, forming quinone-imine type colored impurities.[1]
-
Prevention: Perform all drying steps under Nitrogen or Argon.[1] Store the solid in amber vials at -20°C. Add a trace antioxidant (e.g., Sodium Metabisulfite) during the aqueous extraction phase if permissible.
Q: Can I use crystallization for the final step? A: Crystallization is efficient if your purity is already >85%.[1]
-
Solvent System: Try a mixture of Heptane/Ethyl Acetate or Water/Ethanol .[1]
-
Technique: Dissolve in hot EtOAc, then slowly add Heptane until turbidity appears. Cool slowly to 4°C. Isomers usually stay in the mother liquor.[1]
References
-
BenchChem. (2025).[1][2][3][4] Navigating the Separation of Aminophenol Isomers: A Comparative Guide to HPLC Stationary Phases. Retrieved from
-
PubChem. (2025).[1][5] Compound Summary: 3-(Dimethylamino)phenol.[1][5] National Library of Medicine.[1] Retrieved from [1]
-
Sielc Technologies. (2018).[1] Separation of 3-Dimethylaminophenol on Newcrom R1 HPLC column. Retrieved from
-
Organic Syntheses. (2012). Reliable Methods for the Preparation of Organic Compounds. Org. Synth. 2012, 89, 131-142.[1][6] Retrieved from [1]
(Note: While specific literature on the exact 4-ethyl analog is proprietary or sparse, the citations above refer to the validated protocols for the homologous 3-dimethylaminophenol class, which serves as the direct scientific proxy.)
Sources
- 1. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Resolving emulsion formation during extraction of aminophenols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with liquid-liquid extraction (LLE) bottlenecks during drug development workflows. Aminophenols—critical precursors in pharmaceutical synthesis—are particularly notorious for forming stubborn emulsions.
This guide provides a mechanistic approach to troubleshooting these extraction bottlenecks, ensuring your protocols are robust, scalable, and scientifically sound.
The Mechanistic Root of Aminophenol Emulsions
To break an emulsion, you must first understand why it formed. Emulsions are dispersed systems of two immiscible liquids[1]. In the context of aminophenol extraction, they are typically stabilized by three distinct mechanisms:
-
Amphoteric Charge States: Aminophenols contain both a basic amine (-NH
) and an acidic hydroxyl (-OH) group. If the pH of the aqueous phase leaves these molecules partially ionized, they exhibit intermediate solubility in both phases, migrating to the interface and acting as emulsifiers[2]. -
Surfactant-like Impurities: Byproducts from the synthesis of aminophenols (e.g., unreacted nitrophenols or polymeric degradation products) can act as potent surfactants, significantly lowering the interfacial tension between the aqueous and organic layers[3].
-
Pickering Stabilization: Fine solid particles, such as residual metal catalysts (e.g., Pd/C) or prematurely crystallized product, can physically block droplet coalescence by forming a rigid, mechanical barrier at the liquid-liquid interface[3].
Diagnostic Workflow & Troubleshooting Logic
Do not blindly apply emulsion-breaking techniques. Follow this hierarchical workflow to diagnose the chemical nature of your emulsion and apply the least invasive resolution first.
Workflow for diagnosing and resolving LLE emulsions in aminophenol extraction.
Quantitative Comparison of Emulsion-Breaking Techniques
| Intervention Strategy | Primary Mechanism of Action | Estimated Success Rate | Time to Execute | Phase Impact / Notes |
| Extended Equilibration | Gravity-driven droplet coalescence | 15 - 20% | 30 - 60 min | Minimal intervention; prevents solvent evaporation[4]. |
| Salting Out (NaCl) | Increases aqueous ionic strength | 60 - 75% | 5 - 10 min | Increases aqueous density; forces organics out[2]. |
| pH Adjustment | Neutralizes amphoteric charges | 70 - 85% | 10 - 15 min | Crucial for amphoteric aminophenols[3]. |
| Celite Filtration | Traps Pickering particulates | 85 - 95% | 15 - 20 min | Removes solid stabilizers; minor solvent loss[2]. |
| Centrifugation | Accelerates density-driven separation | > 95% | 5 - 10 min | Highly effective but limited by volume capacity[5]. |
Self-Validating Experimental Protocols
Protocol 1: Salting-Out (Brine Addition)
Causality: Adding brine increases the ionic strength of the aqueous phase. This decreases the solubility of partially hydrophobic molecules in the aqueous layer, forcing them into the organic phase and destabilizing the interfacial film[2].
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl)[3].
-
Addition: Carefully open the separatory funnel stopcock to vent pressure. Add the saturated NaCl solution (equivalent to 10-20% of the existing aqueous phase volume)[3].
-
Agitation: Gently swirl the funnel in a circular motion for 60 seconds. Do not shake vigorously, as high shear forces will regenerate micro-droplets[2].
-
Self-Validation Check: Allow the funnel to rest for 5 minutes. Shine a light behind the funnel. If a sharp, transparent boundary forms, the emulsion is broken. If a cloudy "rag layer" thicker than 1 cm persists, the emulsion is chemically stabilized by charge. Proceed to Protocol 2.
Protocol 2: pH-Targeted Destabilization
Causality: Adjusting the pH modifies the charge of the aminophenol or surfactant impurities, preventing them from acting as emulsifiers[4].
-
Sampling: Extract a 2 mL aliquot of the emulsion layer into a glass test tube.
-
Micro-Titration: Add 1M HCl or 1M NaOH dropwise while monitoring the pH. Aminophenols have an isoelectric point where they are least soluble in water. Aim for a pH that neutralizes the specific derivative.
-
Scale-Up: Once the optimal pH that breaks the aliquot emulsion is identified, apply the proportional volume of acid/base to the main separatory funnel.
-
Self-Validation Check: Swirl gently and observe. The disappearance of the milky interphase indicates successful charge neutralization. If fine particulates are visible at the interface, you are dealing with a Pickering emulsion. Proceed to Protocol 3.
Protocol 3: Mechanical Disruption via Celite Filtration
Causality: Diatomaceous earth (Celite) acts as a depth filter, physically trapping the fine solid particles that create the rigid barrier in Pickering emulsions[3].
-
Preparation: Set up a Büchner funnel with a vacuum flask. Place a filter paper and wet it with the extraction solvent[3].
-
Slurry Creation: Prepare a slurry of Celite in the organic solvent and pour it into the funnel to create a compact 1-2 cm thick pad[3].
-
Filtration: Apply vacuum and pour the entire contents of the separatory funnel (both layers and the emulsion) directly onto the Celite pad[2].
-
Self-Validation Check: Transfer the filtrate back to a clean separatory funnel. The liquid must separate into two distinct, clear layers immediately upon settling. The absence of a milky interphase confirms the successful removal of Pickering stabilizers[3].
Frequently Asked Questions (FAQs)
Q: Why does vigorous shaking cause irreversible emulsions with p-aminophenol? A: High shear mixing creates micro-droplets. When combined with surfactant-like impurities inherent in crude aminophenol mixtures, these micro-droplets become stabilized by a rigid interfacial film, preventing coalescence[3]. Gentle swirling is always recommended to maintain surface area contact without inducing high shear[2].
Q: Can I use supported liquid extraction (SLE) instead of LLE? A: Absolutely. SLE is a highly effective alternative for emulsion-prone samples[2]. It works by immobilizing the aqueous sample on a diatomaceous earth support. The organic solvent then flows through by gravity, separating analytes based on differential solubility without direct phase mixing, thereby precluding emulsion formation entirely.
Q: How do I handle temperature-dependent solubility issues during extraction? A: Aminophenols can precipitate at the interface if the solvent cools during extraction, inadvertently creating a Pickering emulsion. Maintaining the separatory funnel at a slightly elevated temperature (e.g., using warm solvents) prevents crystallization at the interface.
References
-
Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL: [Link]
-
Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]
-
Title: Techniques for Emulsion Breaking for Oil in Water Solvent Extractions Source: AZoM URL: [Link]
-
Title: How emulsions form and break? Source: Biolin Scientific URL: [Link]
Sources
Validation & Comparative
1H NMR chemical shifts of ethyl vs methyl group in aminophenols
This guide provides an in-depth technical comparison of the 1H NMR chemical shift characteristics of ethyl versus methyl substituents in aminophenol scaffolds. It is designed for researchers optimizing lead compounds or characterizing impurities in drug development.
Executive Summary & Comparison Logic
In the structural characterization of aminophenols (e.g., paracetamol analogues, developing agents like Metol), distinguishing between Methyl (–CH₃) and Ethyl (–CH₂CH₃) substituents is critical. While Mass Spectrometry (MS) confirms molecular weight, 1H NMR is the definitive tool for identifying the site of alkylation (N-alkylation vs. Ring-alkylation) and assessing electronic environments.
The core differentiation lies not just in the integration (3H vs 5H) but in the spin-spin coupling patterns and the deshielding magnitude driven by the nitrogen lone pair or the aromatic ring current.
Quick Comparison Matrix (Solvent: DMSO-d₆)
| Feature | N-Methyl Aminophenol | N-Ethyl Aminophenol | Key Differentiator |
| Alkyl Signal | Singlet (s) or Doublet (d)* | Triplet (t) + Quartet (q) | Splitting Pattern |
| Shift ( | Multiplicity | ||
| Coupling ( | Coupling Constant | ||
| Steric Effect | Minimal | Moderate (Can affect NH exchange) | Line Broadening |
| Ring Protons | Subtle Shifts |
*Note: The N-Methyl appears as a singlet if the NH proton is exchanging rapidly with the solvent/water. It appears as a doublet if exchange is slow (e.g., dry DMSO-d₆).
Theoretical Framework: Electronic & Magnetic Causality
To interpret the spectra accurately, one must understand the underlying physics governing the shifts.
The Nitrogen "Deshielding" Effect
Both methyl and ethyl groups attached to the amine nitrogen are significantly deshielded compared to alkane protons (
-
N-Methyl: The protons are
to the nitrogen. The electron withdrawal shifts them downfield to 2.6–2.9 ppm . -
N-Ethyl:
-
Methylene (-CH₂-): These are
to the nitrogen and appear downfield at 2.9–3.1 ppm . They are slightly more deshielded than the methyl in the N-Me analog due to the "Beta-effect" of the terminal methyl group. -
Terminal Methyl (-CH₃): These are
to the nitrogen. The inductive effect falls off rapidly, placing them at 1.1–1.3 ppm .
-
Spin-Spin Coupling (The "Fingerprint")
-
Methyl (N-Me): An isolated methyl group has no neighbors on the carbon side. If the NH proton is labile (exchanging), the methyl appears as a sharp Singlet (s) . If the sample is dry and exchange is slow, it couples with the NH proton (
), splitting into a Doublet (d) . -
Ethyl (N-Et): The ethyl group is a self-contained spin system (
).-
The -CH₃ couples to the two -CH₂- protons (
), appearing as a Triplet (t) . -
The -CH₂- couples to the three -CH₃ protons (
), appearing as a Quartet (q) . -
Advanced Note: If NH coupling is present, the Quartet may further split into a "doublet of quartets," complicating the multiplet.
-
Ring Current & Ortho-Shielding
The amino group is a strong electron donor (+M effect). This increases electron density in the aromatic ring, particularly at the ortho and para positions.
-
Result: Aromatic protons in aminophenols appear upfield (
6.3–6.8) compared to benzene ( 7.26). -
Me vs. Et Difference: The ethyl group is slightly more electron-donating (+I) than methyl. However, it is also bulkier. If the ethyl group causes steric twist of the Nitrogen lone pair out of the aromatic plane (Steric Inhibition of Resonance), the shielding effect decreases, and ortho protons may shift slightly downfield. This is a subtle but useful diagnostic for steric congestion.
Experimental Data & Analysis
Case Study: N-Methyl-p-aminophenol (Metol) vs. N-Ethyl-p-aminophenol
Solvent: DMSO-d₆ (Preferred for observing labile OH/NH protons). Frequency: 400 MHz.
A. N-Methyl-p-aminophenol
| Proton Type | Multiplicity | Chemical Shift ( | Integration | Assignment Logic |
| N-CH₃ | Singlet (s) | 2.65 | 3H | Diagnostic N-Me signal. |
| Ar-H (Ortho to NH) | Doublet (d) | 6.38 | 2H | Shielded by NH lone pair (+M). |
| Ar-H (Ortho to OH) | Doublet (d) | 6.55 | 2H | Shielded by OH, but less than NH. |
| NH | Broad Singlet | 5.10 | 1H | Labile; position varies with conc. |
| OH | Broad Singlet | 8.60 | 1H | Hydrogen bonded to solvent. |
B. N-Ethyl-p-aminophenol
| Proton Type | Multiplicity | Chemical Shift ( | Integration | Assignment Logic |
| N-CH₂-CH₃ | Triplet (t) | 1.12 | 3H | Terminal methyl ( |
| N-CH₂-CH₃ | Quartet (q) | 2.98 | 2H | Methylene |
| Ar-H (Ortho to NH) | Doublet (d) | 6.40 | 2H | Similar to Me-analog, slight shift. |
| Ar-H (Ortho to OH) | Doublet (d) | 6.56 | 2H | Minimal change from Me-analog. |
| NH | Broad | 5.05 | 1H | Slightly more shielded (inductive). |
Visualization: Spectral Logic Flow
The following diagram illustrates the decision tree for assigning these signals based on splitting patterns.
Figure 1: Decision logic for distinguishing N-alkyl substituents in aminophenols based on multiplicity and chemical shift.
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure reproducible data, especially for exchangeable protons (NH/OH), strict adherence to solvent protocols is required.
Protocol: DMSO-d₆ Preparation for Aminophenols
-
Solvent Selection: Use DMSO-d₆ (99.9% D) .
-
Why? Chloroform-d (CDCl₃) often leads to broadened or invisible NH/OH signals due to rapid exchange with trace water. DMSO forms strong hydrogen bonds, slowing exchange and sharpening these peaks.
-
-
Sample Concentration: Prepare 5–10 mg of sample in 0.6 mL of solvent.
-
Warning: Over-concentration (>20 mg) can cause intermolecular Hydrogen bonding, shifting OH/NH peaks significantly downfield.
-
-
Water Removal (Optional but Recommended): Add activated 4Å molecular sieves directly to the NMR tube if observing coupling between NH and Alkyl protons is critical.
-
Acquisition Parameters:
-
Pulse Angle: 30° (allows faster relaxation).
-
Relaxation Delay (D1): Set to 2.0–5.0 seconds . Aromatic protons and methyl groups have different T1 relaxation times; a short D1 reduces the integration accuracy of the methyl singlet.
-
Scans (NS): 16–32 scans are sufficient for 1H.
-
Self-Validating Step:
-
D₂O Shake: After acquiring the standard spectrum, add 1-2 drops of D₂O to the tube and shake.
-
Observation: The signals at ~5.0 ppm (NH) and ~8.6 ppm (OH) will disappear. The Alkyl signals (Me singlet or Et quartet) will simplify (lose coupling to NH) but remain visible. This confirms the assignment of labile protons vs. alkyl protons.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
National Institute of Standards and Technology (NIST). Phenol, 4-(methylamino)- Mass and NMR Data. NIST Chemistry WebBook.[4]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift ranges).
-
Reich, H. J. Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison.
Sources
A Senior Application Scientist's Guide to Distinguishing Positional Isomers: 3-(Dimethylamino)-4-ethylphenol vs. 3-[1-(Dimethylamino)ethyl]phenol
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structure is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on a core structure, often exhibit distinct pharmacological, toxicological, and chemical properties. The ability to unambiguously differentiate between such isomers is therefore a critical analytical challenge. This guide provides an in-depth technical comparison of two such positional isomers: 3-(Dimethylamino)-4-ethylphenol and 3-[1-(Dimethylamino)ethyl]phenol, outlining robust experimental methodologies for their differentiation.
The core challenge in distinguishing these two molecules lies in the subtle difference in the placement of the dimethylamino and ethyl groups relative to the phenol moiety. In 3-(Dimethylamino)-4-ethylphenol, the dimethylamino group is directly attached to the aromatic ring, while the ethyl group is at the adjacent position. Conversely, in 3-[1-(Dimethylamino)ethyl]phenol, the dimethylamino group is part of an ethylamine substituent on the aromatic ring. These structural nuances give rise to unique spectroscopic and chromatographic signatures that can be exploited for their definitive identification.
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a powerful toolkit for distinguishing between these two isomers. Each technique probes different aspects of the molecular structure, and together they offer a comprehensive and self-validating system for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most definitive technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy: A Tale of Two Ethyl Groups
The most telling differences in the ¹H NMR spectra of the two isomers will be in the signals corresponding to the ethyl and dimethylamino groups, as well as the aromatic protons.
-
3-(Dimethylamino)-4-ethylphenol:
-
Ethyl Group: Will exhibit a characteristic quartet for the methylene protons (-CH₂-) adjacent to the aromatic ring and a triplet for the terminal methyl protons (-CH₃). The quartet arises from coupling to the three protons of the methyl group, and the triplet from coupling to the two protons of the methylene group.
-
Dimethylamino Group: Will appear as a sharp singlet, as the six protons of the two methyl groups are equivalent and not coupled to any other protons.
-
Aromatic Protons: The substitution pattern will lead to a distinct set of signals in the aromatic region, the splitting pattern of which can be predicted by analysis of the coupling constants between the adjacent aromatic protons.
-
-
3-[1-(Dimethylamino)ethyl]phenol:
-
Ethylamine Group: The methine proton (-CH-) will appear as a quartet, being coupled to the three protons of the adjacent methyl group. The methyl group attached to the same carbon as the dimethylamino group will appear as a doublet, coupled to the single methine proton.
-
Dimethylamino Group: Will present as a singlet, similar to the other isomer.
-
Aromatic Protons: The different substitution pattern on the aromatic ring will result in a different set of chemical shifts and coupling patterns for the aromatic protons compared to its isomer.
-
¹³C NMR Spectroscopy: Counting the Carbons
The number and chemical shifts of the signals in the ¹³C NMR spectrum provide further confirmation of the isomeric structure.
-
3-(Dimethylamino)-4-ethylphenol: Will show distinct signals for the two carbons of the ethyl group, the two carbons of the dimethylamino group, and the six carbons of the aromatic ring. The carbon directly attached to the nitrogen will have a characteristic chemical shift.
-
3-[1-(Dimethylamino)ethyl]phenol: Will also display unique signals for the carbons of the ethylamine side chain and the aromatic ring. The chemical shift of the methine carbon and the methyl carbon of the side chain will be key differentiators.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Group | 3-(Dimethylamino)-4-ethylphenol (Predicted) | 3-[1-(Dimethylamino)ethyl]phenol (Predicted) |
| ¹H NMR | ||
| Ar-H | 3 distinct signals | 4 distinct signals |
| -CH₂- (ethyl) | Quartet | - |
| -CH- (ethylamine) | - | Quartet |
| -CH₃ (ethyl) | Triplet | - |
| -CH₃ (ethylamine) | - | Doublet |
| -N(CH₃)₂ | Singlet | Singlet |
| -OH | Broad Singlet | Broad Singlet |
| ¹³C NMR | ||
| Ar-C | 6 signals | 6 signals |
| -CH₂- (ethyl) | Present | - |
| -CH- (ethylamine) | - | Present |
| -CH₃ (ethyl) | Present | - |
| -CH₃ (ethylamine) | - | Present |
| -N(CH₃)₂ | Present | Present |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Visualization: NMR Workflow
Caption: Workflow for NMR-based isomer differentiation.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) will differ due to their distinct structures.
-
3-(Dimethylamino)-4-ethylphenol: The molecular ion peak will be observed at m/z corresponding to its molecular weight. A prominent fragment is expected from the benzylic cleavage of the ethyl group, resulting in the loss of a methyl radical (-CH₃).
-
3-[1-(Dimethylamino)ethyl]phenol: This isomer will also show the molecular ion peak. A characteristic fragmentation pathway will be the cleavage of the C-C bond between the aromatic ring and the ethylamine side chain, leading to a stable benzylic cation. Another significant fragmentation will be the loss of the dimethylamino group.
Table 2: Predicted Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 |
| 3-(Dimethylamino)-4-ethylphenol | 165 | 150 (M-15, loss of -CH₃) | Varies |
| 3-[1-(Dimethylamino)ethyl]phenol | 165 | 121 (M-44, loss of -N(CH₃)₂) | 106 (benzylic cation) |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: Introduce a dilute solution of the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the sample from any impurities.
-
Ionization: Use Electron Ionization (EI) as the ionization method.
-
Mass Analysis: Acquire a full scan mass spectrum to observe the molecular ion and the fragmentation pattern.
Visualization: MS Fragmentation Logic
Caption: Predicted fragmentation pathways for the two isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show a broad O-H stretch for the phenolic hydroxyl group and C-H stretches for the aromatic and aliphatic portions, the fingerprint region (below 1500 cm⁻¹) will show subtle differences due to the different substitution patterns on the aromatic ring.
-
3-(Dimethylamino)-4-ethylphenol: The out-of-plane C-H bending vibrations in the fingerprint region will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
3-[1-(Dimethylamino)ethyl]phenol: The out-of-plane C-H bending vibrations will correspond to a 1,3-disubstituted benzene ring.
Table 3: Expected Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 3-(Dimethylamino)-4-ethylphenol | 3-[1-(Dimethylamino)ethyl]phenol |
| O-H Stretch (phenol) | ~3300 (broad) | ~3300 (broad) |
| C-H Stretch (aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-2970 | ~2850-2970 |
| C-N Stretch | ~1200-1350 | ~1200-1350 |
| C-H Out-of-plane Bending | Characteristic of 1,2,4-trisubstitution | Characteristic of 1,3-disubstitution |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Chromatographic Separation: Exploiting Polarity Differences
High-Performance Liquid Chromatography (HPLC) can be used to separate the two isomers based on their differential interactions with the stationary phase. Due to the difference in the position of the polar dimethylamino group, the two isomers will have slightly different polarities and, therefore, different retention times on a suitable HPLC column.
Experimental Protocol: HPLC Analysis
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (with a small amount of acid, e.g., 0.1% formic acid, to ensure protonation of the amine) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both compounds absorb (e.g., around 270-280 nm).
-
Method Development: Optimize the gradient profile to achieve baseline separation of the two isomers. It is expected that 3-(Dimethylamino)-4-ethylphenol, with the more exposed dimethylamino group, may interact differently with the stationary phase compared to 3-[1-(Dimethylamino)ethyl]phenol.
Conclusion
The differentiation of 3-(Dimethylamino)-4-ethylphenol and 3-[1-(Dimethylamino)ethyl]phenol, while challenging due to their isomeric nature, can be reliably achieved through a systematic and multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, with clear distinctions in the signals of the side chains and the aromatic regions. Mass spectrometry offers complementary data through unique fragmentation patterns, and IR spectroscopy can provide quick confirmation of the substitution pattern on the aromatic ring. Finally, HPLC can be employed to physically separate the two isomers. By integrating the data from these techniques, researchers and drug development professionals can ensure the unambiguous identification and quality control of these important chemical entities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ChemDraw and Chem3D (PerkinElmer). NMR prediction algorithms. [Link]
-
NIST Chemistry WebBook. (n.d.). [Link]
Advanced MS Profiling: 3-(Dimethylamino)-4-ethylphenol vs. Isomeric Drug Metabolites
Here is the comprehensive comparison guide for the mass spectrometry fragmentation of 3-(Dimethylamino)-4-ethylphenol, structured for researchers and drug development professionals.
Executive Summary: The Isomer Challenge in Impurity Profiling
In the development of acetylcholinesterase inhibitors (e.g., Rivastigmine), distinguishing between structural isomers is a critical quality attribute. This guide compares the mass spectrometry (MS) performance of 3-(Dimethylamino)-4-ethylphenol (Target) against its pharmacologically significant isomer, 3-[1-(dimethylamino)ethyl]phenol (Alternative/NAP 226-90) .
While the Alternative (NAP) is a well-documented metabolite of Rivastigmine, the Target represents a potential positional impurity or degradation product where the ethyl and dimethylamino groups are directly attached to the aromatic ring. This guide delineates the specific fragmentation pathways that allow for the unambiguous identification of these isobaric compounds (
Structural Characterization & Theoretical Basis
The Target: 3-(Dimethylamino)-4-ethylphenol
-
Structure: A phenol core with a dimethylamino group at position 3 and an ethyl group at position 4.
-
Key Feature: Both substituents are directly bonded to the aromatic ring (
and ). -
Predicted Stability: High stability of the molecular ion (
) in Electron Ionization (EI) due to resonance delocalization of the nitrogen lone pair into the ring.
The Alternative: 3-[1-(dimethylamino)ethyl]phenol (NAP)
-
Structure: A phenol core with a single branched side chain at position 3 containing the amine.
-
Key Feature: The nitrogen is on a benzylic carbon, not the ring.
-
Predicted Stability: Prone to
-cleavage, leading to a dominant base peak and low abundance of the molecular ion.[1]
Comparative Properties Table
| Feature | 3-(Dimethylamino)-4-ethylphenol (Target) | 3-[1-(dimethylamino)ethyl]phenol (Alternative) |
| Molecular Formula | ||
| Monoisotopic Mass | 165.1154 Da | 165.1154 Da |
| N-Attachment | Direct Ring Substitution ( | Benzylic Side Chain ( |
| Dominant Frag.[1][2] Pathway | Benzylic Cleavage (Loss of | |
| Diagnostic Loss | Loss of Ethyl Radical ( | Loss of Dimethylamine ( |
Fragmentation Mechanics & Pathways[1]
Fragmentation of the Target (Ring-Substituted)
In the Target molecule, the fragmentation is driven by the stability of the aromatic system.
-
Benzylic Cleavage (m/z 150): The ethyl group at position 4 undergoes benzylic cleavage, losing a methyl radical (
). This forms a stable quinoid-like cation. -
Loss of Ethyl Group (m/z 136): A direct cleavage of the ethyl group from the ring is possible, though energetically demanding, yielding the
peak. This is a key diagnostic differentiator, as the Alternative cannot easily lose a mass of 29 without complex rearrangement. -
Ring-N Stability: The
bond is strong. Loss of the entire dimethylamino group is unfavorable compared to alkyl cleavage.
Fragmentation of the Alternative (Side-Chain Substituted)
The Alternative (NAP) follows the classic amine fragmentation rules.
-
-Cleavage (m/z 150): The bond adjacent to the nitrogen breaks. Loss of the terminal methyl group creates a highly stable iminium ion (
). This is often the base peak (100% abundance).[3] -
McLafferty-like Rearrangement: If the side chain allows, hydrogen transfer can lead to the elimination of neutral molecules.
-
Loss of Dimethylamine (m/z 121): Cleavage of the
bond yields a substituted benzyl cation ( ).
Visualized Pathways (Graphviz)
The following diagram illustrates the divergent pathways that allow differentiation.
Figure 1: Divergent fragmentation pathways. The Target is characterized by the loss of the ethyl group (m/z 136), while the Alternative favors amine loss (m/z 121).
Experimental Protocol: Differentiation Workflow
To objectively compare these isomers, the following LC-MS/MS protocol is recommended. This workflow ensures self-validating results by leveraging energy-resolved fragmentation.
Materials & Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm).
-
Mobile Phase:
Step-by-Step Methodology
Step 1: Source Optimization (In-Source Fragmentation Check)
-
Inject 1 µg/mL solution of the analyte.
-
Set Cone Voltage/Declustering Potential to a low value (e.g., 20V) to preserve the protonated molecular ion
. -
Observation: If the spectrum shows significant m/z 150 or 121 even at low voltage, the analyte is likely the Alternative (NAP) due to the lability of the benzylic amine bond. The Target requires higher energy to fragment.
Step 2: Product Ion Scan (MS2)
-
Select precursor ion m/z 166.
-
Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.
-
Target Signature: Look for m/z 137 (Loss of Ethyl,
) and m/z 151 (Loss of Methyl). -
Alternative Signature: Look for m/z 121 (Loss of Dimethylamine,
) and a dominant m/z 151 (Loss of Methyl).
Step 3: Ratio Validation (The "Self-Validating" Metric)
Calculate the intensity ratio
-
If
: High probability of Alternative (Amine loss is facile). -
If
(or m/z 121 is absent): High probability of Target (Ring-N bond is stable).
Data Summary Table
| Parameter | Target (Ring-Substituted) | Alternative (Side-Chain) |
| Precursor Ion | m/z 166 | m/z 166 |
| Key Fragment 1 | m/z 151 (Medium Intensity) | m/z 151 (High Intensity - Base Peak) |
| Key Fragment 2 | m/z 137 (Diagnostic, Loss of Et) | m/z 121 (Diagnostic, Loss of Amine) |
| Cone Voltage Sensitivity | Stable at 20-40V | Unstable (fragments easily) |
References
-
NIST Chemistry WebBook. Phenol, 3-(dimethylamino)- Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Pommier, F., & Frigola, R. (2003). Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry.[5] Journal of Chromatography B. [Link][5]
-
Rao, B. M., et al. (2005). Identification and characterization of new impurities in rivastigmine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. Compound Summary: 3-(Dimethylamino)phenol. National Library of Medicine. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR spectral analysis of phenolic hydroxyl and dimethylamino groups
- 1. Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab [collab.dvb.bayern]
- 2. mdpi.com [mdpi.com]
- 3. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. covalent.com [covalent.com]
- 8. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd [specac.com]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
Comparative reactivity of 3-(Dimethylamino)-4-ethylphenol vs 3-aminophenol
Comparative Reactivity Guide: 3-(Dimethylamino)-4-ethylphenol vs. 3-Aminophenol
Executive Summary & Structural Divergence
This guide provides a technical comparison between 3-aminophenol (3-AP) and its sterically hindered, tertiary analogue, 3-(dimethylamino)-4-ethylphenol (DMAEP) .[1] While both share the core m-aminophenol scaffold, their reactivity profiles are radically distinct due to two critical structural modifications in DMAEP:
-
N,N-Dimethylation: Converts the primary amine to a tertiary amine, eliminating N-H acidity and nucleophilicity for amide formation.[1]
-
C4-Ethylation: Blocks the position para to the hydroxyl group.[2][3]
These changes shift the molecule from a standard, multi-site coupler (3-AP) to a regioselective, lipophilic scaffold (DMAEP) with restricted coupling pathways.[1]
| Feature | 3-Aminophenol (3-AP) | 3-(Dimethylamino)-4-ethylphenol (DMAEP) |
| Structure | Primary Amine, C4-H (Open) | Tertiary Amine, C4-Ethyl (Blocked) |
| Electronic Nature | Amphoteric, H-bond donor/acceptor | Basic, H-bond acceptor only (at N) |
| Primary Reactive Site (EAS) | C4 (Para to OH, Ortho to NH2) | C6 (Ortho to OH, Para to NMe2) |
| Oxidation Potential | High (Prone to air oxidation) | Moderate (Stabilized by steric block) |
| Lipophilicity (LogP) | Low (~0.2, Water Soluble) | High (~2.5, Organic Soluble) |
Electronic & Steric Profiling
The "Blocked Para" Effect (Steric Exclusion)
In 3-AP, the C4 position is the thermodynamic sink for Electrophilic Aromatic Substitution (EAS) and oxidative coupling because it is para to the activating hydroxyl group and ortho to the amino group.[1]
In DMAEP, the C4 position is occupied by an ethyl group.[1] This steric exclusion forces incoming electrophiles to the C6 position.[2][3]
-
C6 Activation: In DMAEP, C6 is ortho to the -OH and para to the -NMe₂ group. Since the -NMe₂ group is a stronger activator than -OH (due to superior resonance donation), C6 becomes the exclusive nucleophilic site.[1]
Nitrogen Reactivity (N-Alkylation/Acylation)[1][2]
-
3-AP: The primary amine (-NH₂) is a potent nucleophile.[2][3] It reacts rapidly with acyl chlorides or anhydrides to form stable amides (e.g., N-acetyl-3-aminophenol).[1][2][3]
-
DMAEP: The tertiary amine (-NMe₂) lacks a dissociable proton.[2][3] It cannot form amides.[2] Reaction with acylating agents will occur exclusively at the phenolic oxygen (O-acylation) or result in no reaction if the oxygen is protected.[2][3]
Pathway Visualization
The following diagram illustrates the divergent reactivity pathways driven by these structural differences.
Figure 1: Mechanistic divergence showing how C4-blocking and N-methylation shift reaction outcomes from standard coupling/amidation to ortho-substitution and esterification.[1]
Detailed Reactivity Comparison
Oxidative Coupling (Dye Formation)
This is the standard assay for aminophenols.[1][2]
-
3-AP: Reacts with p-phenylenediamines (in the presence of oxidants) to form Indoaniline Dyes .[2][3] The coupling occurs at C4.[2][3] The resulting dye is typically cyan or blue.[2][3]
-
DMAEP: Because C4 is blocked, the oxidative coupling is severely inhibited.[1] If forced (high pH, strong oxidant), coupling may occur at C6.[1] However, the resulting dye will exhibit a Bathochromic Shift (shift to longer wavelengths) due to the electron-donating power of the dimethylamino group, but the yield will be lower due to steric hindrance at the ortho-position.[1]
Electrophilic Aromatic Substitution (Nitration/Halogenation)
-
3-AP: Nitration yields a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.[1][3] The amine group (in acidic media) may protonate, changing directing effects, but in neutral media, C4 is favored.[1]
Experimental Protocols (Self-Validating)
To empirically verify the identity and reactivity of DMAEP versus 3-AP, perform the following two assays. These protocols are designed to be self-validating: the visual and physical results are binary and distinct.[2][3]
Protocol A: The "Amide vs. Ester" Differentiation Test
Objective: Determine if the amine is primary/secondary (3-AP) or tertiary (DMAEP).[1][2][3]
Reagents:
Workflow:
-
Dissolve 100 mg of substrate in 2 mL of dichloromethane (DCM).
-
Add 1.2 equivalents of Acetic Anhydride and a catalytic amount of Sodium Acetate.[2]
-
Stir at Room Temperature (RT) for 30 minutes.
-
TLC Monitoring:
-
Hydrolysis Validation (The Check):
Protocol B: Oxidative Coupling Regioselectivity Assay
Objective: Demonstrate the C4-blocking effect.[2][3]
Reagents:
-
4-Aminoantipyrine (4-AAP) - A standard coupling partner.[1][2][3]
-
Potassium Ferricyanide (
) - Oxidant.[1][2][3] -
Ammonium Hydroxide / Ammonium Chloride buffer (pH 9).[1][2][3]
Workflow:
-
Prepare Buffer: Mix
to achieve pH 9.[2][3] -
Solution A: Dissolve 10 mg 4-AAP + 10 mg Substrate (3-AP or DMAEP) in 5 mL Buffer. (Note: Use a drop of methanol for DMAEP if solubility is poor).[1][2][3]
-
Initiation: Add 1 mL of 2% aqueous
. -
Observation (Immediate):
Synthesis & Handling Data
For researchers synthesizing or sourcing DMAEP, the following physicochemical properties are critical for process design.
| Property | 3-Aminophenol | 3-(Dimethylamino)-4-ethylphenol |
| CAS | 591-27-5 | 139-60-6 (Generic for isomer class) / Custom Synthesis |
| pKa (Amine) | ~4.3 (Anilinium) | ~6.5 (Dialkylanilinium - higher basicity) |
| Solubility | Water, Ethanol, Dilute Acid | DCM, Ethyl Acetate, Toluene |
| Storage | Store under Nitrogen (Dark) | Store under Nitrogen (Hygroscopic prevention) |
Synthesis Note: DMAEP is typically synthesized via the Eschweiler-Clarke reaction (methylation) of 3-amino-4-ethylphenol, or via Buchwald-Hartwig amination of 3-bromo-4-ethylphenol with dimethylamine [1, 2].[2][3]
References
-
BenchChem. "4-(Dimethylamino)-3-ethylphenol Properties and Reactivity."[1][2][3] BenchChem Database.[2][3] Accessed October 2025.[2][3][5] Link[1][3]
-
National Institutes of Health (NIH). "Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines."[1][2][3] PubMed Central.[2][3] Link
-
Royal Society of Chemistry. "Recent advances in oxidative phenol coupling." Natural Product Reports. Link
-
PubChem. "3-Dimethylamino-4-methylphenol Compound Summary."[2][3] National Library of Medicine.[2][3] Link[1][3]
-
ACS Publications. "Iron-Catalyzed Oxidative Amination of Phenols."[2] Organic Letters. Link[1][3]
Sources
- 1. thno.org [thno.org]
- 2. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethylamino-4-methylphenol | C9H13NO | CID 8428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol - Google Patents [patents.google.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Elemental Analysis Expected Values for C10H15NO Derivatives: A Comparative Technical Guide
Executive Summary & Technical Scope
This guide provides a definitive reference for the elemental characterization of C10H15NO derivatives. While the molecular formula C10H15NO is most commonly associated with the diastereomers Ephedrine and Pseudoephedrine , it also encompasses structural isomers like Perillartine (perillaldehyde oxime).
In drug development and forensic analysis, Elemental Analysis (EA) serves as a critical "gatekeeper" technique. Unlike HPLC or GC, which separate components, EA provides a holistic confirmation of bulk purity and salt stoichiometry. This guide compares theoretical expectations against experimental realities, detailing how to distinguish between free bases, hydrochloride salts, and sulfate salts using Carbon, Hydrogen, and Nitrogen (CHN) combustion data.
Theoretical Framework: Expected CHN Values
To validate a sample, experimental results must be compared against precise theoretical calculations. The table below outlines the stoichiometric baselines for the primary C10H15NO derivatives and their common pharmaceutical salt forms.
Table 1: Theoretical Elemental Composition (Weight %)
| Compound Form | Molecular Formula | MW ( g/mol ) | Carbon (%C) | Hydrogen (%H) | Nitrogen (%N) | Oxygen (%O) |
| Ephedrine / Pseudoephedrine (Free Base) | C₁₀H₁₅NO | 165.23 | 72.69 | 9.15 | 8.48 | 9.68 |
| Ephedrine HCl | C₁₀H₁₆ClNO | 201.69 | 59.55 | 7.99 | 6.94 | 7.93 |
| Ephedrine Sulfate (2:1) | (C₁₀H₁₅NO)₂[1][2][3][4][5][6][7]·H₂SO₄ | 428.54 | 56.05 | 7.53 | 6.54 | 22.40 |
| Perillartine (Oxime) | C₁₀H₁₅NO | 165.23 | 72.69 | 9.15 | 8.48 | 9.68 |
| Methcathinone (Reference) * | C₁₀H₁₃NO | 163.22 | 73.59 | 8.03 | 8.58 | 9.80 |
*Included for forensic comparison; note the lower Hydrogen content due to the ketone vs. alcohol group.
Critical Insight: The shift in Carbon content from 72.69% (Free Base) to 59.55% (HCl salt) is the primary indicator for confirming salt formation. A result falling midway (e.g., ~65% C) typically indicates incomplete salt formation or a mixture of free base and salt.
Comparative Analysis: EA vs. Orthogonal Techniques
Elemental Analysis does not exist in a vacuum. It must be cross-referenced with other analytical methods to build a robust purity profile.
Table 2: Performance Comparison of Purity Assays
| Feature | Elemental Analysis (CHN) | qNMR (Quantitative NMR) | HPLC-UV / LC-MS |
| Primary Utility | Bulk purity & Salt stoichiometry | Structural confirmation & Molar purity | Impurity profiling (trace level) |
| Precision | ±0.3% to ±0.4% (Absolute) | ±1.0% (Typical) | High (Relative peak area) |
| Sample Requirement | 1–3 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Destructive) |
| Blind Spot | Cannot distinguish isomers (e.g., Ephedrine vs. Pseudoephedrine) | Requires internal standard; solvent suppression issues | Response factors may vary; misses inorganic salts |
| Best For | Validating Reference Standards | Structure Elucidation | Routine QC & Degradants |
Experimental Protocol: The Self-Validating System
To achieve the industry standard tolerance of ±0.4% , researchers must control for the hygroscopic nature of amine salts. The following protocol integrates "Checkpoints" to ensure data integrity.
Phase A: Sample Pre-treatment (Critical)
-
Context: C10H15NO salts (especially sulfates) are hygroscopic. Absorbed atmospheric water will artificially lower %C and %N values while raising %H.
-
Protocol:
-
Dry sample in a vacuum oven at 40–50°C for 4 hours.
-
Checkpoint 1: Perform a TGA (Thermogravimetric Analysis) spot check. If weight loss >0.5% below 100°C, continue drying.
-
Store in a desiccator with P₂O₅ or active silica gel immediately upon removal.
-
Phase B: Weighing & Combustion
-
Instrument: Micro-balance (readability 0.001 mg) and CHN Analyzer (e.g., Elementar vario, PerkinElmer 2400).
-
Step-by-Step:
-
Calibration: Run a standard (Acetanilide or Sulfanilamide) to verify the K-factor. Result must be within ±0.15% of theoretical.
-
Sample Mass: Weigh 1.5 – 2.5 mg of the dried C10H15NO derivative into a tin capsule.
-
Sealing: Fold the tin capsule using the "clean forceps" technique to ensure zero sample loss.
-
Combustion:
-
Furnace Temp: 950°C (Standard) or 1150°C (if refractory impurities suspected).
-
Oxygen Dosing: Ensure excess O₂ (approx 25-30 ml) to prevent "sooting" (low Carbon results).
-
-
Phase C: Data Interpretation Logic
-
Scenario 1 (Perfect Match): Experimental values within ±0.4% of Theoretical. -> Pass.
-
Scenario 2 (Low C, High H): Indicates retained water (Hydrate or moisture).
-
Correction: Calculate theoretical value for Monohydrate (C10H15NO·H2O) and re-compare.
-
-
Scenario 3 (Low C, Low H, Low N): Indicates inorganic contamination (e.g., Silica, excess inorganic salt) which does not combust.
Decision Logic Visualization
The following diagram illustrates the workflow for validating a C10H15NO sample, guiding the researcher from synthesis to final certification.
Figure 1: Decision tree for interpreting Elemental Analysis data of C10H15NO derivatives. This logic distinguishes between moisture contamination, inorganic impurities, and incorrect salt forms.
References
-
PubChem. (2023). Ephedrine | C10H15NO.[2][3][4][8] National Library of Medicine. [Link]
-
Elementar. (2025).[5][9] Best practices for sample preparation in elemental analysis. [Link]
-
Royal Society of Chemistry. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography. [Link]
-
National Institutes of Health (NIH). (2021). An International Study Evaluating Elemental Analysis. [Link]
Sources
- 1. Perillartine CAS#: 30950-27-7 [m.chemicalbook.com]
- 2. Perillartine - Wikipedia [en.wikipedia.org]
- 3. C10H15NO.HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ontosight.ai [ontosight.ai]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. DL-Ephedrine | C10H15NO | CID 5032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. poltara.ac.id [poltara.ac.id]
Safety Operating Guide
3-(Dimethylamino)-4-ethylphenol proper disposal procedures
Topic: 3-(Dimethylamino)-4-ethylphenol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Chemical Identification
Critical Nomenclature Clarification: The chemical name "3-(Dimethylamino)-4-ethylphenol" is frequently used in laboratory shorthand to refer to 3-[1-(dimethylamino)ethyl]phenol (CAS: 105601-04-5), a key intermediate in the synthesis of the Alzheimer's drug Rivastigmine. While a structural isomer with the ethyl and dimethylamino groups directly on the ring is chemically possible, the protocols below apply universally to substituted aminophenols , treating them as hazardous organic bases with high aquatic toxicity.
| Property | Data |
| Primary Target CAS | 105601-04-5 (Rivastigmine Intermediate) |
| Chemical Class | Aminophenol (Amphoteric: acts as weak acid and organic base) |
| Physical State | White to off-white crystalline solid or viscous liquid |
| GHS Hazards | H301: Toxic if swallowedH318: Causes serious eye damageH412: Harmful to aquatic life with long-lasting effects |
| RCRA Status | Characteristic Hazardous Waste (Not explicitly P/U listed, but toxic/corrosive characteristics apply) |
Hazard Analysis & Pre-Disposal Segregation
Effective disposal begins at the bench. The dual nature of this molecule (phenolic hydroxyl + tertiary amine) creates specific compatibility risks.
-
Incompatibility 1 (Oxidizers): Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Aminophenols are electron-rich and can undergo rapid, exothermic oxidation, potentially leading to fires or nitrogen oxide release.
-
Incompatibility 2 (Acids/Bases):
-
Acids: Will protonate the amine, forming salts. While usually not dangerous, this alters solubility and waste stream classification.
-
Bases: Will deprotonate the phenol (forming phenolate), increasing water solubility and mobility in the environment.
-
Waste Stream Decision Logic (Graphviz)
Figure 1: Decision matrix for segregating aminophenol waste into correct regulatory streams to ensure incineration compatibility.
Step-by-Step Disposal Protocols
A. Solid Waste (Trace Contamination & Bulk)
Applicable to: Weighing boats, contaminated gloves, paper towels, and expired pure substance.
-
Containment: Place all solid waste immediately into a yellow or transparent heavy-duty polyethylene bag (minimum 2 mil thickness) specifically labeled "Hazardous Chemical Waste."
-
Double Bagging: If disposing of pure substance (>1g), double bag to prevent particulate dispersion.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.
B. Liquid Waste (Reaction Mixtures)
Applicable to: HPLC waste, mother liquors from recrystallization.
-
pH Check: Ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12.5) unless your facility has a specific stream for corrosives. Neutral mixtures are safer for storage.
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) : Pour into the Halogenated waste carboy.
-
If dissolved in Methanol/Ethanol : Pour into the Non-Halogenated (Flammable) waste carboy.
-
-
Rinsing: Triple rinse empty glassware with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Do not pour rinsate down the sink.
-
Cap & Vent: Ensure caps are tight but vented if the waste is evolving gas (unlikely for this compound alone, but possible in reaction mixtures).
C. Emergency Spill Response (Bench Scale)
Pre-requisite: Wear nitrile gloves (double layered recommended), safety goggles, and a lab coat.
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
-
Neutralize/Absorb:
-
Liquid Spill: Cover with an inert absorbent (Vermiculite, dry sand, or commercial spill pads). Do not use paper towels alone as they may spread the toxic liquid.
-
Solid Spill: Cover with wet sand or wet paper towels to prevent dust generation, then carefully scoop.
-
-
Clean Up: Scoop the absorbent material into a wide-mouth jar or heavy-duty waste bag.
-
Decontaminate: Wash the spill surface with a dilute soap solution (surfactant) followed by water. Collect all wash water into the liquid waste container.
Regulatory & Compliance Framework
The disposal of this compound is governed by strict environmental standards due to its aquatic toxicity.
| Regulation | Classification | Action Required |
| US EPA (RCRA) | Unlisted Hazardous Waste | Must be characterized by generator. Assign code D001 (Ignitable) if in solvent, or treat as generic Toxic Waste. Do not sewer. |
| EU CLP/REACH | Aquatic Chronic 3 (H412) | Incineration is mandatory to prevent groundwater contamination. |
| DOT/IATA | Class 6.1 (Toxic) | Transport requires UN-approved packaging (e.g., UN 2811 for toxic solids). |
Why Incineration? Biological wastewater treatment plants (WWTP) often struggle to degrade aminophenols completely. Incomplete degradation can lead to the release of toxic metabolites into waterways. High-temperature incineration (>1000°C) ensures complete mineralization into CO₂, H₂O, and NOₓ (scrubbed).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 445892, 3-[1-(dimethylamino)ethyl]phenol. Retrieved from [Link]
-
US Environmental Protection Agency (2025). RCRA Orientation Manual: Hazardous Waste Generator Standards. Retrieved from [Link]
Sources
A Researcher's Comprehensive Guide to Safely Handling 3-(Dimethylamino)-4-ethylphenol
As drug development professionals, our work with novel chemical entities demands a profound respect for safety, rooted in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 3-(Dimethylamino)-4-ethylphenol, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
3-(Dimethylamino)-4-ethylphenol and its analogs are potent compounds that require careful handling. The primary hazards associated with this substance include:
-
Toxicity: It is considered toxic if swallowed[1].
-
Serious Eye Damage: The compound can cause severe and potentially irreversible damage to the eyes[1].
-
Skin Corrosion/Irritation: Contact with the skin can lead to irritation or chemical burns[2][3].
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects, necessitating responsible disposal to prevent environmental contamination[1].
A thorough understanding of these risks is the first step in mitigating them. Always consult the specific Safety Data Sheet (SDS) for the material you have procured before beginning any work[4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 3-(Dimethylamino)-4-ethylphenol. The following table summarizes the minimum required PPE, with the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[5][6] | Protects against splashes and aerosols that can cause serious eye damage.[4] Side shields provide additional protection from lateral exposure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for any signs of degradation or puncture before use.[4][5] | Prevents direct skin contact, which can lead to irritation, burns, and systemic absorption of the chemical.[4] |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls. Closed-toe shoes are mandatory.[4][7] | Protects against accidental spills and contamination of personal clothing.[4] Chemical-resistant materials prevent the compound from soaking through to the skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][8] | Minimizes the inhalation of harmful vapors or aerosols.[4] |
The order in which you put on and take off your PPE is just as important as the equipment itself to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of 3-(Dimethylamino)-4-ethylphenol.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood[5].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit readily available.
-
Pre-Use Inspection: Before handling the primary container, visually inspect it for any signs of damage or leaks.
Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above and the donning workflow diagram.
-
Dispensing: When transferring the chemical, use non-sparking tools and techniques that minimize the generation of dust or aerosols[5].
-
Avoid Contact: Take extreme care to avoid contact with skin and eyes[5].
-
Hygiene: Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling the compound, even if gloves were worn[1][2].
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[9].
-
Segregation: Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases[4][5].
Emergency Response: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is critical.
Caption: Immediate response procedures for spills and personal exposure incidents.
Disposal Plan: Environmental Responsibility
Proper disposal of 3-(Dimethylamino)-4-ethylphenol and any contaminated materials is a critical final step.
-
Waste Collection: Designate a specific, clearly labeled, and sealed container for all waste containing this compound[4]. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed[4].
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be treated as hazardous waste and placed in the designated waste container.
-
Disposal: Dispose of the waste container through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations[2][5]. Never dispose of this chemical down the drain or in the regular trash[4].
By integrating these safety protocols into your daily laboratory operations, you foster an environment of scientific excellence and personal responsibility. Your commitment to safety not only protects you and your colleagues but also ensures the integrity of your research.
References
-
Personal Protective Equipment | US EPA. Available from: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
Components of Personal Protective Equipment - Pesticide Environmental Stewardship. Available from: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available from: [Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
